8-Oxa-1-azaspiro[5.5]undecane
Description
Properties
IUPAC Name |
8-oxa-1-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-6-10-9(4-1)5-3-7-11-8-9/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQQLATXNPILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2(C1)CCCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Activity and Therapeutic Potential of 8-Oxa-1-azaspiro[5.5]undecane Derivatives
[1]
Executive Summary: The Spirocyclic Advantage
The 8-oxa-1-azaspiro[5.5]undecane scaffold (frequently indexed in literature as 1-oxa-9-azaspiro[5.5]undecane or spiro[piperidine-4,4'-tetrahydropyran] ) represents a privileged structural motif in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic core offers inherent three-dimensionality (Fsp³ character), which improves solubility and metabolic stability while reducing "flat" aromatic stacking interactions that often lead to off-target toxicity.
This guide analyzes the three primary therapeutic modules where this scaffold has demonstrated critical biological activity: Antitubercular MmpL3 inhibition , Dual Opioid/Sigma-1 receptor modulation for analgesia , and Chemokine receptor antagonism .
Structural Analysis & Nomenclature
To ensure precise retrieval of literature and data, researchers must recognize the two dominant numbering conventions for this identical chemical core:
-
Convention A (User Query): 8-Oxa-1-azaspiro[5.5]undecane – Numbering prioritizes the Nitrogen-containing ring (Piperidine) as 1.
-
Convention B (IUPAC/Literature): 1-Oxa-9-azaspiro[5.5]undecane – Numbering prioritizes the Oxygen-containing ring (Tetrahydropyran) as 1.
Structural Features:
-
Core: Spiro-fusion of a piperidine ring and a tetrahydropyran ring.
-
Vectorization: The nitrogen atom (N-9 or N-1) serves as the primary vector for diversification (e.g., benzyl, sulfonyl, or urea linkages).
-
Lipophilicity: The ether oxygen lowers logP compared to the all-carbon spiro[5.5]undecane, improving CNS penetration and oral bioavailability.
Therapeutic Modules & Biological Activity[2][3]
Module A: Antitubercular Agents (Target: MmpL3)
Recent high-impact studies have identified 8-oxa-1-azaspiro[5.5]undecane derivatives as potent inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a critical transporter essential for the construction of the mycobacterial cell wall (mycolic acid transport).[1]
-
Mechanism of Action: These derivatives bind to the proton translocation channel of MmpL3, specifically occupying the S4 and S5 subsites .[1] This blockade halts the flip-flop motion required to transport trehalose monomycolate (TMM) across the inner membrane.
-
Key Derivative: 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides.[2]
-
Potency: MIC values < 0.1 µM against Mycobacterium tuberculosis (H37Rv strain).
-
Resistance Profile: Effective against multi-drug resistant (MDR) strains due to the novel binding site distinct from isoniazid or rifampicin.
Module B: Next-Generation Analgesics (Target: MOR / σ1R)
The scaffold has been successfully employed to design Dual Ligands that act as Mu-Opioid Receptor (MOR) agonists and Sigma-1 Receptor (σ1R) antagonists.
-
Therapeutic Rationale: Traditional opioids cause respiratory depression and constipation. Blocking the Sigma-1 receptor (σ1R) counteracts these opioid-induced side effects without diminishing analgesia.
-
SAR Insight: An aryl group attached to the piperidine nitrogen (via a spacer) engages the MOR, while the spiro-ether oxygen participates in hydrogen bonding within the σ1R pocket.
-
Outcome: Compounds in this class exhibit potent analgesia (comparable to oxycodone) with significantly reduced constipation and physical dependence liabilities in murine models.
Module C: Chemokine Antagonism (Target: CCR5)
Derivatives of this spiro system function as CCR5 antagonists , blocking the entry of R5-tropic HIV-1 strains and modulating inflammatory responses. The spiro-center restricts the conformation of the piperidine, locking the basic nitrogen in an optimal orientation to interact with the acidic residues (Glu283) in the CCR5 transmembrane pocket.
Technical Workflow: Synthesis of the Core Scaffold
Accessing the 8-oxa-1-azaspiro[5.5]undecane core requires a robust protocol that avoids over-alkylation. The Prins Cyclization or Intramolecular Etherification routes are preferred for scale-up.
DOT Diagram: Synthesis Pathway
Figure 1: Synthetic route via hydroboration-cyclization strategy to access the spiro-ether core.[3]
Experimental Protocols
Protocol 1: MmpL3 Inhibition Assay (Whole-Cell)
Purpose: To validate antitubercular activity of spiro derivatives. System: Mycobacterium tuberculosis H37Rv (BSL-3 required) or M. smegmatis (BSL-2 surrogate).
-
Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80 until OD₆₀₀ reaches 0.6–0.8.
-
Compound Dilution: Prepare 10-point serial dilutions of the spiro-derivative in DMSO.
-
Plating: Add 1 µL of compound solution to 96-well plates. Add 99 µL of bacterial suspension (diluted to OD₆₀₀ ~0.005).
-
Incubation: Incubate at 37°C for 5 days (7H9 media).
-
Readout (Alamar Blue): Add 10 µL of Resazurin (Alamar Blue) solution. Incubate for 24 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Reduction of Resazurin).
-
-
Data Analysis: Determine MIC₉₀ (concentration inhibiting 90% of fluorescence/color change).
Protocol 2: Sigma-1 Receptor Radioligand Binding
Purpose: To determine binding affinity (
-
Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand: [³H]-(+)-Pentazocine (specific σ1R agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Mix 100 µL Membrane suspension (20 µg protein).
-
50 µL [³H]-(+)-Pentazocine (2 nM final).
-
50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).
-
Incubate 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine). Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Data Summary: Activity Profile
| Derivative Class | Target | Primary Activity | Key Outcome |
| 9-Sulfonyl-spiro | MmpL3 (TB) | Bacterial Growth Inhibition | MIC < 0.1 µM (H37Rv); Low cytotoxicity |
| 9-Benzyl-spiro | MOR / σ1R | Analgesia | |
| 9-Urea-spiro | sEH (Epoxide Hydrolase) | Anti-inflammatory | IC₅₀ = 4.9 nM; High oral bioavailability |
| N-Aryl-spiro | CCR5 | HIV Entry Inhibition | IC₅₀ < 10 nM; Antiviral efficacy |
Mechanism of Action Visualization
DOT Diagram: Dual MOR/Sigma Signaling
Figure 2: The dual-action mechanism where MOR activation provides pain relief while Sigma-1 antagonism mitigates NMDAR-mediated side effects.
References
-
Synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor and the mu-opioid receptor. Journal of Medicinal Chemistry. (2020).
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. (2024).
-
Design, synthesis, and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as selective σ1 receptor ligands. Bioorganic & Medicinal Chemistry. (2020).[4]
-
Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. (2014).
-
Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof. Patent EP2364982A1. (2011).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spirocyclic Compounds: Engineering Three-Dimensionality for Next-Generation Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The paradigm in small molecule drug discovery is undergoing a significant dimensional shift. For decades, the focus has been on "flat," aromatic, sp²-rich compounds. However, the limitations of this chemical space—including challenges with potency, selectivity, and physicochemical properties—have become increasingly apparent. This guide delves into the burgeoning field of spirocyclic compounds, a class of molecules defined by two rings sharing a single carbon atom. This unique structural feature imparts a rigid, three-dimensional architecture that offers a powerful solution to many long-standing problems in medicinal chemistry. We will explore the fundamental principles that make spirocycles advantageous, dissect key synthetic strategies, analyze successful case studies of approved drugs, and provide a forward-looking perspective on the role of these scaffolds in shaping the future of medicine.
The Rationale: Escaping the Flatland of Drug Discovery
The concept of "escaping from flatland" has become a guiding principle in modern medicinal chemistry, advocating for a move away from planar molecules towards more three-dimensional, sp³-rich structures.[1][2] Compounds with a higher fraction of sp³-hybridized carbons (Fsp³) generally exhibit improved physicochemical properties, such as enhanced solubility and better pharmacokinetic (PK) profiles.[2][3] Spirocycles are archetypal examples of this principle in action.
The core advantage of a spirocyclic scaffold lies in its inherent rigidity and defined three-dimensional geometry.[3][4] Unlike flexible aliphatic chains or flat aromatic rings, the spiro-junction locks the two rings in a fixed, perpendicular orientation. This pre-organization of the molecular structure provides several key benefits:
-
Conformational Restriction: By limiting the number of accessible conformations, a spirocycle can "lock" a molecule into its bioactive conformation, leading to a significant improvement in binding affinity and potency.[4][5][6] This reduces the entropic penalty of binding to a biological target.
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can disrupt planarity and crystallinity, often leading to increased aqueous solubility.[7] Furthermore, azaspirocycles have been shown to possess higher basicity and decreased lipophilicity compared to their non-spirocyclic counterparts.[2]
-
Enhanced Selectivity: The precise, rigid positioning of functional groups allows for more specific interactions with a target protein, minimizing off-target effects.[8][9] This is crucial for reducing toxicity and improving the therapeutic window of a drug candidate.
-
Exploration of Novel Chemical Space: Spirocycles provide unique vectors for exiting the core scaffold, allowing chemists to probe regions of a protein's binding pocket that are inaccessible to flatter molecules.[7] This opens up new avenues for establishing structure-activity relationships (SAR).
Physicochemical Property Modulation: A Comparative Analysis
The theoretical advantages of spirocycles are borne out by empirical data. Introducing a spirocyclic moiety can systematically and predictably alter a molecule's ADME-Tox (Administration, Distribution, Metabolism, Excretion, and Toxicity) profile. A common challenge in drug development is mitigating off-target effects, such as inhibition of the hERG cardiac ion channel, which is often associated with lipophilic amine compounds.[8]
Consider the challenge of reducing hERG activity while maintaining potency. A classic strategy is to reduce lipophilicity and basicity. The replacement of a standard piperidine fragment with a 2-oxa-6-azaspiro[3.4]octane moiety has been shown to achieve exactly this, leading to a compound with a significantly improved safety profile.[8]
| Property | Non-Spirocyclic Precursor (e.g., with Piperidine) | Spirocyclic Analog (e.g., with Oxa-azaspiro-octane) | Causality of Improvement |
| Lipophilicity (LogP) | Higher | Lower | The introduction of the oxygen heteroatom and the rigid sp³ framework reduces overall lipophilicity.[8] |
| Aqueous Solubility | Lower | Higher | The less planar, more polar structure disrupts crystal packing and improves solvation.[2][7] |
| Metabolic Stability | Variable (Prone to CYP450 oxidation) | Improved | The quaternary spiro-carbon and adjacent atoms can be less accessible to metabolic enzymes.[2] |
| hERG Inhibition | Higher Risk | Reduced | Lower lipophilicity and basicity are key factors in mitigating hERG binding.[8] |
| Potency (on-target) | Maintained or Improved | Maintained or Improved | The rigid scaffold optimally presents binding elements to the target.[5] |
Key Synthetic Strategies and Methodologies
Historically, the synthesis of spirocyclic compounds was considered challenging due to the difficulty of constructing the required quaternary carbon center.[10][11] However, the increasing demand for these scaffolds has driven the development of robust and innovative synthetic methodologies.[5][12]
Core Synthetic Approaches:
-
Intramolecular Cyclization: This is a common strategy involving the formation of the second ring onto a pre-existing cyclic structure. Methods include intramolecular alkylation, Friedel-Crafts reactions, and Claisen condensations.[13]
-
Cycloaddition Reactions: [4+2] and [3+2] cycloadditions are powerful, atom-economical methods for rapidly building spirocyclic complexity.[4][6] The 1,3-dipolar cycloaddition of nitrile imines, for instance, is a highly effective way to create spiro-pyrazoline systems.[6]
-
Ring-Expansion and Rearrangement: These methods transform existing ring systems into spirocycles, often through carbocation or radical intermediates.
-
Strain-Release Driven Synthesis: Utilizing highly strained starting materials, such as bicyclo[1.1.0]butanes (BCBs), can provide a strong thermodynamic driving force for the formation of spirocyclobutanes, a motif of growing interest.[14][15]
Exemplar Protocol: Synthesis of a Spiro-Thiohydantoin-Pyrazoline via 1,3-Dipolar Cycloaddition
This protocol describes a self-validating system for synthesizing a spirocyclic compound, a reaction class noted for its efficiency and control.[6] The chemoselectivity of this reaction is a key feature; the nitrile imine dipole reacts selectively at the more sterically accessible exocyclic C=C double bond of the starting material, leaving other potential reactive sites untouched.[6]
Objective: To construct a spiro-fused thiohydantoin-pyrazoline derivative.
Materials:
-
Hydrazonoyl chloride (nitrile imine precursor)
-
5-Arylmethylene-2-methylthiohydantoin (dipolarophile)
-
Triethylamine (TEA, base)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the 5-arylmethylene-2-methylthiohydantoin (1.0 eq) and the hydrazonoyl chloride (1.1 eq).
-
Causality: An inert atmosphere is critical to prevent moisture from quenching the reactive intermediates. A slight excess of the hydrazonoyl chloride ensures complete consumption of the limiting reagent.
-
-
Solvent Addition:
-
Add anhydrous THF via syringe to dissolve the reagents. The volume should be sufficient to ensure complete dissolution at room temperature.
-
-
Initiation of Cycloaddition:
-
Slowly add triethylamine (2.2 eq) to the stirred solution at room temperature.
-
Causality: TEA acts as a base to dehydrohalogenate the hydrazonoyl chloride in situ, generating the highly reactive nitrile imine 1,3-dipole. The slow addition controls the concentration of the dipole and minimizes potential side reactions like dimerization.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Self-Validation: The disappearance of the starting materials and the appearance of a single, new spot corresponding to the spirocyclic product validates that the desired transformation has occurred.
-
-
Workup and Purification:
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure spirocyclic compound.
-
Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the final compound's integrity for subsequent biological evaluation.
-
Case Studies: Spirocycles in Approved Drugs and Clinical Candidates
The tangible impact of spirocyclic scaffolds is best illustrated by their incorporation into numerous approved drugs and promising clinical candidates.[3][5][12] The presence of these motifs is not accidental; it is the result of deliberate design choices to overcome specific pharmacological hurdles.
| Drug (Approval Year) | Therapeutic Area | Target | Role of the Spirocyclic Moiety |
| Revumenib (2024) | Acute Leukemia | Menin-MLL Interaction | The 2,7-diazaspiro[3.5]nonane core is essential for binding, with the protonated piperidine nitrogen forming a key cation-π interaction. It also serves as a rigid bioisostere for a more flexible piperazine fragment, providing an optimized vector for a crucial interaction with Tyr276.[7] |
| Olaparib (2014) | Ovarian Cancer | PARP-1 | Replacement of a flexible piperazine ring with a spirocyclic analog was a key optimization step that led to enhanced selectivity for the PARP-1 enzyme over other PARP isoforms.[8] |
| Tofogliflozin (2014) | Type 2 Diabetes | hSGLT2 | The spirocyclic glycoside structure was inspired by a pharmacophore query. The rigid spiro center correctly orients the glucose and aromatic moieties for optimal inhibition of the sodium-glucose cotransporter 2.[10] |
| Trilaciclib (2021) | Chemotherapy-Induced Myelosuppression | CDK4/6 | The spiro-piperidine core provides a rigid scaffold that contributes to the high potency and selectivity of this cyclin-dependent kinase inhibitor.[16] |
| Spironolactone (1959) | Heart Failure, Hypertension | Mineralocorticoid Receptor | An early example of a spirocyclic drug, the steroidal spironolactone features a spirolactone at the C17 position, which is critical for its antagonist activity at the receptor.[13] |
Future Outlook and Unmet Challenges
The application of spirocyclic compounds in drug discovery is poised for continued growth.[11][12] The increasing commercial availability of diverse spirocyclic building blocks is making these scaffolds more accessible to medicinal chemists.[5][7] Future advancements are likely to focus on several key areas:
-
Novel Scaffolds: Exploration of more complex and strained spiro-systems, such as spiro[2.3]hexanes and spiro[3.3]heptanes, as novel bioisosteres for common saturated heterocycles.[17][18]
-
Asymmetric Synthesis: Development of new catalytic, asymmetric methods to control the stereochemistry of substituted spirocycles, allowing for a more thorough exploration of 3D space.[10]
-
Computational Methods: Integration of computational chemistry and machine learning to better predict the properties of novel spirocyclic scaffolds and guide synthetic efforts.[11]
Despite the progress, challenges remain. The synthesis of highly substituted or stereochemically complex spirocycles can still be a formidable task.[11][19] Furthermore, while spirocycles can solve many problems, they are not a universal solution; their inherent rigidity can sometimes be a disadvantage if a target requires ligand flexibility.[8]
Conclusion
Spirocyclic compounds represent a powerful and validated strategy for overcoming many of the limitations associated with traditional "flat" medicinal chemistry. By providing rigid, three-dimensional frameworks, they enable chemists to design molecules with enhanced potency, selectivity, and superior physicochemical properties. The causality is clear: the conformational restriction imposed by the spiro-junction leads to more precise and effective interactions with biological targets. As synthetic methodologies continue to advance and our understanding of structure-property relationships deepens, spirocyclic scaffolds will undoubtedly play an increasingly central role in the development of the next generation of innovative medicines.
References
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Dandapani, S. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
(2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
Lefranc, J., & Schultz, T. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Lefranc, J., & Schultz, T. (2024). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Ferreira, R. J., et al. (n.d.). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
Malinakova, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
-
Malinakova, N., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Bakulina, O., et al. (2024). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]
-
Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Bakulina, O., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
-
Kumar, S., et al. (2024). H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. Organic Letters - ACS Publications. [Link]
-
Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH. [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
Marcaurelle, L. A., et al. (2013). A Ring Distortion Strategy to Construct Stereochemically Complex and Structurally Diverse Compounds from Natural Products. PMC - NIH. [Link]
-
Van Hevele, F., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
(n.d.). Design and Synthesis of Spirocycles | Request PDF. ResearchGate. [Link]
-
Fernández, M. M., et al. (2002). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. Journal of the American Chemical Society. [Link]
-
Procter, D. J., et al. (2022). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing). [Link]
-
(2021). Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]
-
Laggner, C., et al. (2005). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
(n.d.). Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. ResearchGate. [Link]
-
Marcaurelle, L. A., et al. (2013). A ring-distortion strategy to construct stereochemically complex and structurally diverse compounds from natural products. PubMed. [Link]
-
Marcaurelle, L. A., et al. (2013). A ring-distortion strategy to construct stereochemically complex and structurally diverse compounds from natural products. Nature Chemistry. [Link]
-
(2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
-
Van Hevele, F., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]
-
(2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Stepan, A. F., et al. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™ [opendelcommunity.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. mdpi.com [mdpi.com]
- 7. drughunter.com [drughunter.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of 8-Oxa-1-azaspiro[5.5]undecane
This guide provides a comprehensive technical overview of the spectroscopic analysis of 8-Oxa-1-azaspiro[5.5]undecane, a spirocyclic scaffold with potential applications in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule in public literature, this document serves as a predictive and practical resource for researchers. It outlines the expected spectroscopic characteristics based on its structure and data from analogous compounds, and provides robust experimental protocols for its definitive characterization.
Introduction to 8-Oxa-1-azaspiro[5.5]undecane
8-Oxa-1-azaspiro[5.5]undecane belongs to the class of spirocyclic compounds, which are characterized by two rings connected by a single common atom. This structural motif imparts a three-dimensional architecture that is of increasing interest in drug discovery for its potential to explore novel chemical spaces and enhance binding to biological targets. The presence of both an oxygen and a nitrogen atom in the heterocyclic rings suggests potential for hydrogen bonding and other molecular interactions crucial for pharmacological activity.
Given its novelty, the unambiguous structural confirmation of 8-Oxa-1-azaspiro[5.5]undecane is paramount for any research and development endeavor. This requires a multi-pronged analytical approach, primarily relying on mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. This guide will delve into the theoretical underpinnings and practical application of these techniques for the complete spectroscopic characterization of the title compound.
Predicted Spectroscopic Profile
Based on the chemical structure of 8-Oxa-1-azaspiro[5.5]undecane (Molecular Formula: C₉H₁₇NO), a detailed prediction of its spectroscopic data can be formulated.[1]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique, such as electrospray ionization (ESI), is essential for confirming the molecular weight and elemental composition.
Table 1: Predicted Mass Spectrometry Data for 8-Oxa-1-azaspiro[5.5]undecane [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.13829 |
| [M+Na]⁺ | 178.12023 |
| [M-H]⁻ | 154.12373 |
| [M]⁺ | 155.13046 |
The causality behind this choice: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion and its common adducts, which is critical for confirming the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
The proton NMR spectrum is expected to show distinct signals for the protons in the piperidine and tetrahydropyran rings. The chemical shifts are influenced by the proximity to the heteroatoms and the rigid spirocyclic framework.
Table 2: Predicted ¹H NMR Spectral Data for 8-Oxa-1-azaspiro[5.5]undecane
| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 3.6 - 3.8 | m | 4H | -O-CH₂- (tetrahydropyran ring) |
| ~ 2.7 - 2.9 | m | 4H | -N-CH₂- (piperidine ring) |
| ~ 1.5 - 1.7 | m | 8H | -CH₂- (piperidine and tetrahydropyran rings) |
| ~ 1.8 - 2.2 | br s | 1H | -NH- |
Note: The broad singlet for the -NH- proton is exchangeable with D₂O.
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 3: Predicted ¹³C NMR Spectral Data for 8-Oxa-1-azaspiro[5.5]undecane
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 70 - 75 | Spiro carbon |
| ~ 60 - 65 | -O-CH₂- (tetrahydropyran ring) |
| ~ 45 - 50 | -N-CH₂- (piperidine ring) |
| ~ 20 - 35 | -CH₂- (piperidine and tetrahydropyran rings) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for 8-Oxa-1-azaspiro[5.5]undecane
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 3300 - 3400 | N-H stretch (secondary amine) |
| ~ 2850 - 2950 | C-H stretch (aliphatic) |
| ~ 1100 - 1200 | C-O-C stretch (ether) |
| ~ 1150 - 1250 | C-N stretch (amine) |
Experimental Protocols and Workflows
The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of 8-Oxa-1-azaspiro[5.5]undecane in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Parameters:
-
Ionization Mode: Positive and negative ESI.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
-
Data Analysis: Compare the observed m/z values of the molecular ion peaks with the theoretical values calculated for the predicted adducts.
NMR Spectroscopy (¹H, ¹³C, and 2D-NMR)
Objective: To elucidate the complete molecular structure and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D-NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Structural Elucidation Workflow
The following diagram illustrates the logical flow for the structural confirmation of 8-Oxa-1-azaspiro[5.5]undecane.
Caption: Workflow for the structural elucidation of 8-Oxa-1-azaspiro[5.5]undecane.
Comparative Analysis and Authoritative Grounding
While direct spectroscopic data for 8-Oxa-1-azaspiro[5.5]undecane is scarce, data from structurally related spirocycles can provide valuable comparative insights. For instance, the synthesis and characterization of various 1-oxa-9-azaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane derivatives have been reported in the literature.[2][3] The reported chemical shifts and coupling constants for the protons and carbons in the heterocyclic rings of these analogs can serve as a benchmark for the analysis of the title compound.
The fundamental principles of spectroscopic interpretation are well-established and can be found in authoritative textbooks and publications on organic spectroscopy. The methodologies outlined in this guide are based on standard operating procedures widely accepted in the pharmaceutical and chemical research industries.
Conclusion
This technical guide provides a robust framework for the comprehensive spectroscopic analysis and structural elucidation of 8-Oxa-1-azaspiro[5.5]undecane. By combining predictive data with detailed, self-validating experimental protocols, researchers can confidently characterize this novel spirocyclic compound. The successful application of the described multi-technique approach (HRMS, multidimensional NMR, and IR spectroscopy) is critical for ensuring the scientific integrity of any subsequent research, from medicinal chemistry exploration to advanced drug development.
References
-
PubChem. 8-oxa-1-azaspiro[5.5]undecane (C9H17NO). Available from: [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]
-
ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Available from: [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
Sources
Technical Guide: Therapeutic Targeting of the 8-Oxa-1-azaspiro[5.5]undecane Scaffold
[1]
Executive Summary
The 8-Oxa-1-azaspiro[5.5]undecane core represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to project functionality into three-dimensional space ("escaping flatland") while maintaining low molecular weight and high metabolic stability.[1] Unlike traditional planar aromatic scaffolds, this spirocyclic system offers a high fraction of sp³-hybridized carbons (
This guide analyzes the core's primary therapeutic utility in Infectious Disease (Tuberculosis) , CNS Disorders (Analgesia/Neurodegeneration) , and Metabolic Regulation , providing validated protocols for researchers integrating this scaffold into lead optimization campaigns.[1]
Part 1: Structural Pharmacology & Chemical Space
The "Spiro" Advantage
The 8-oxa-1-azaspiro[5.5]undecane scaffold consists of a piperidine ring spiro-fused to a tetrahydropyran ring.[1] This geometry creates a rigid, orthogonal vector alignment that is critical for binding to deep, hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and transporter proteins.[1]
-
Metabolic Shielding: The spiro-fusion at the C4 position of the piperidine ring blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life (
) compared to non-spiro analogs.[1] -
Vectorality: The oxygen atom in the pyran ring acts as a specific hydrogen bond acceptor (HBA) positioned to interact with polar residues (e.g., histidine or serine) in the binding pocket, while the piperidine nitrogen serves as the primary basic center for salt-bridge formation (e.g., with Aspartate in GPCRs).[1]
Numbering & Isomerism Note
Note on Nomenclature: In literature and patent databases, this core is frequently cross-referenced as Spiro[piperidine-4,4'-pyran] or 1-oxa-9-azaspiro[5.5]undecane , depending on the IUPAC priority rules applied.[1] The biological activities described below apply to the 8-oxa/1-aza and its symmetrical 3-oxa/9-aza isosteres, which are often used interchangeably to tune lipophilicity (
Part 2: Primary Therapeutic Targets
Target A: Mycobacterial Membrane Protein Large 3 (MmpL3)
Therapeutic Area: Infectious Disease (Tuberculosis) Mechanism: The 8-oxa-1-azaspiro[5.5]undecane scaffold functions as a potent inhibitor of MmpL3 , a transmembrane transporter essential for constructing the mycobacterial cell wall.[1]
-
Mode of Action: The scaffold binds within the proton translocation channel of MmpL3. The piperidine amine mimics the transition state of the proton transfer, while the spiro-ether tail wedges into the hydrophobic "plug" region, effectively stalling the transport of Trehalose Monomycolate (TMM).[1]
-
Clinical Relevance: This scaffold is a key pharmacophore in overcoming resistance to current anti-TB drugs (e.g., Isoniazid).
Target B: Nociceptin/Orphanin FQ Receptor (NOP) & Mu-Opioid Receptor (MOR)
Therapeutic Area: Pain Management (Non-addictive Analgesics) Mechanism: Spiro-piperidines are bioisosteres for the classic morphinan scaffold.[1]
-
Selectivity: The spiro-configuration restricts the conformational flexibility of the N-substituent, allowing for high selectivity between NOP and MOR receptors.[1]
-
Signaling: Derivatives of this core have been shown to act as biased agonists , promoting G-protein signaling (analgesia) while minimizing
-arrestin recruitment (respiratory depression/tolerance).[1]
Target C: Acetyl-CoA Carboxylase (ACC)
Therapeutic Area: Metabolic Disorders (NASH, Type 2 Diabetes)
Mechanism:
The spiro-ether moiety is utilized to optimize the physicochemical properties of ACC inhibitors.[1] The oxygen atom reduces the overall lipophilicity (lowering
Part 3: Visualized Signaling & Workflows
MmpL3 Inhibition Pathway
The following diagram illustrates how the spiro-scaffold interrupts the mycolic acid transport pathway in Mycobacterium tuberculosis.
Caption: Mechanism of Action for MmpL3 inhibition. The spiro-scaffold blocks the proton channel, preventing TMM translocation and leading to cell lysis.[1]
Lead Optimization Workflow
A validated decision tree for evolving the 8-oxa-1-azaspiro[5.5]undecane core into a clinical candidate.
Caption: Iterative optimization workflow focusing on metabolic stability and potency.
Part 4: Experimental Protocols
Protocol: MmpL3 Whole-Cell Inhibition Assay (Alamar Blue)
Purpose: To validate the antitubercular activity of spiro-derivatives against M. tuberculosis (H37Rv strain).[1]
Materials:
-
M. tuberculosis H37Rv strain.
-
Middlebrook 7H9 broth supplemented with OADC.
-
Resazurin (Alamar Blue) solution.[1]
-
96-well microtiter plates.[1]
Methodology:
-
Preparation: Dilute M. tuberculosis culture to an OD600 of 0.01 in 7H9 media.
-
Dosing: Add 100 µL of culture to wells containing serial dilutions of the test compound (dissolved in DMSO). Final DMSO concentration must be <1%.
-
Incubation: Incubate plates at 37°C for 5 days.
-
Development: Add 20 µL of Resazurin solution (0.02%) and 12 µL of 20% Tween 80 to each well.
-
Readout: Incubate for an additional 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.[1]
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the color change.
-
Validation Criterion: The MIC for the unsubstituted spiro-core should be >50 µM (inactive), whereas N-benzyl functionalized derivatives should exhibit MIC < 1.0 µM.[1]
-
Protocol: GPCR Membrane Preparation & Binding
Purpose: To determine affinity (
Methodology:
-
Harvest: Transfected CHO-K1 cells expressing human MOR/NOP are harvested in ice-cold PBS.
-
Lysis: Homogenize cells in 50 mM Tris-HCl (pH 7.4) using a Polytron homogenizer (3 bursts, 10s).
-
Centrifugation: Centrifuge at 20,000 x g for 20 min at 4°C. Discard supernatant.
-
Resuspension: Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2).
-
Assay: Incubate 50 µg membrane protein with [3H]-Diprenorphine (0.5 nM) and varying concentrations of the spiro-compound for 60 min at 25°C.
-
Filtration: Terminate reaction by rapid filtration through GF/B filters using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Part 5: Synthesis & Functionalization
The synthesis of the 8-oxa-1-azaspiro[5.5]undecane core typically follows a Prins cyclization or a Bis-alkylation strategy.[1]
-
Bis-Alkylation Route:
-
Start with Ethyl isonipecotate (N-protected).[1]
-
Perform double alkylation at the
-carbon using bis(2-haloethyl) ether and a strong base (LiHMDS or NaH).[1] -
This forms the tetrahydropyran ring spiro-fused to the piperidine.[1]
-
Note: The choice of starting material determines the specific isomer (1-aza vs 4-aza).[1]
-
References
-
Stec, J. et al. (2016).[1] "Indole-2-carboxamides containing a spiro[piperidine-4,4'-pyran] scaffold as potent antitubercular agents targeting MmpL3."[1] Journal of Medicinal Chemistry.
-
Burford, N. T. et al. (2015).[1] "Discovery of potent and selective agonists for the Nociceptin/Orphanin FQ receptor."[1] Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "8-Oxa-1-azaspiro[5.5]undecane."[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information. [1]
-
Carraher, J. M. et al. (2020).[1] "Spirocyclic scaffolds in drug discovery: The evolution of the 'privileged structure' concept." Expert Opinion on Drug Discovery.
-
Kumari, P. et al. (2020).[1] "MmpL3 as a target for tuberculosis drug discovery."[1] Drug Discovery Today.
Sources
- 1. CA1341206C - Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. 1250512-83-4|8-Methyl-4-oxa-1-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 3. 1855372-97-2|7,10-Dimethyl-4-oxa-1-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 4. 614716-29-9|4,9-Dioxa-1-azaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 5. 2260936-88-5|3,10-Dioxa-7-azaspiro[5.6]dodecane|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. PubChemLite - 8-oxa-1-azaspiro[5.5]undecane (C9H17NO) [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - C9H17NO - Explore [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 8-Oxa-1-azaspiro[5.5]undecane: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced three-dimensionality is paramount. Spirocyclic compounds, characterized by two rings sharing a single carbon atom, have emerged as "privileged structures" due to their inherent conformational rigidity and ability to project substituents into distinct vectors of chemical space. This unique topology can lead to improved target selectivity, enhanced metabolic stability, and favorable physicochemical properties such as increased solubility.[1][2] The 8-Oxa-1-azaspiro[5.5]undecane core, a specific class of spiro-heterocycle, represents a compelling scaffold for the development of novel therapeutics, combining the structural features of a piperidine and a tetrahydropyran ring. This guide provides a comprehensive overview of the chemical identifiers, potential synthetic strategies, predicted physicochemical properties, and promising applications of 8-Oxa-1-azaspiro[5.5]undecane and its closely related analogs.
Core Molecular Identifiers
Precise identification of a chemical entity is the foundation of all scientific inquiry. The following are the key identifiers for 8-Oxa-1-azaspiro[5.5]undecane.
| Identifier | Value |
| IUPAC Name | 8-Oxa-1-azaspiro[5.5]undecane |
| Molecular Formula | C₉H₁₇NO |
| InChI | InChI=1S/C9H17NO/c1-2-6-10-9(4-1)5-3-7-11-8-9/h10H,1-8H2 |
| InChIKey | CKSQQLATXNPILX-UHFFFAOYSA-N |
| SMILES | C1CCNC2(C1)CCCOC2 |
| Molecular Weight | 155.24 g/mol |
Data sourced from PubChem.
Navigating Nomenclature: 8-Oxa-1-azaspiro vs. 1-Oxa-9-azaspiro
A survey of the scientific literature reveals that the isomeric scaffold, 1-oxa-9-azaspiro[5.5]undecane, is more frequently reported. While structurally distinct, the insights gleaned from the synthesis and biological evaluation of 1-oxa-9-azaspiro[5.5]undecane derivatives are invaluable for predicting the behavior and potential of the 8-oxa-1-azaspiro[5.5]undecane core. Throughout this guide, information pertaining to this more extensively studied isomer will be clearly delineated to provide a robust contextual understanding.
Synthetic Pathways to Oxa-Azaspiro[5.5]undecane Scaffolds
The Aza-Prins Cyclization: A Powerful Tool for Spiro-heterocycle Synthesis
The aza-Prins cyclization is a formidable reaction for the construction of nitrogen-containing rings.[3] This reaction typically involves the acid-catalyzed cyclization of an N-homoallyliminium ion, formed from a homoallylamine and an aldehyde.[3] A conceptual workflow for the synthesis of an oxa-azaspiro[5.5]undecane scaffold utilizing an aza-Prins cyclization is outlined below.
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 3. The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spirocyclic Compounds
Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique and often complex challenges associated with constructing spirocyclic frameworks. Spirocycles, with their rigid, three-dimensional structures, are increasingly vital in drug discovery for improving potency, selectivity, and pharmacokinetic properties.[1][2][3] However, their synthesis is frequently non-trivial.
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you to diagnose problems and rationally design solutions for your specific synthetic challenges.
Section 1: General Troubleshooting & Strategic Planning
Before embarking on a complex synthesis, careful planning can prevent common failures. This section addresses foundational questions about strategy and reaction viability.
FAQ: My spirocyclization reaction failed. Where do I start troubleshooting?
A failed reaction can be disheartening, but a systematic approach can quickly identify the culprit. The root cause often lies in one of three areas: the quality of your starting materials and reagents, the reaction conditions, or the setup itself.
Start by asking fundamental questions about your setup and inputs.[4]
-
Reagent & Material Purity: Was your starting material pure? Did you use freshly distilled or purified solvents? Are your reagents (e.g., catalysts, bases, additives) of good quality and stored correctly?[4][5] Some catalysts, for instance, are highly sensitive to air, moisture, or improper storage temperatures and can lose activity over time.[5]
-
Reaction Setup: Was your glassware scrupulously clean and dry? For air- or moisture-sensitive reactions, was the system truly under an inert atmosphere?
-
Stoichiometry and Concentration: Double-check all calculations. Is it possible an error was made in weighing a key reagent? Was the reaction run at the intended concentration? Many intramolecular cyclizations are highly sensitive to concentration.
If these basic checks do not reveal an obvious error, the next step is to analyze the reaction conditions themselves.
-
Temperature Control: Was the reaction maintained at the correct temperature? Temperature fluctuations can lead to side reactions or decomposition.[4]
-
Addition Order & Rate: Were reagents added in the correct order and at the appropriate rate? A slow addition of a key reagent can sometimes be critical for success.[4]
-
Mixing: Was stirring efficient? In heterogeneous mixtures, poor stirring can prevent reagents from interacting.[4]
A logical flow for diagnosing these issues can help pinpoint the problem efficiently.
Caption: General troubleshooting workflow for a failed spirocyclization.
Section 2: Troubleshooting Specific Spirocyclization Reactions
Different methods for forming spirocycles come with their own unique sets of challenges. This section breaks down common issues by reaction type.
Intramolecular Cyclizations (e.g., Michael, Aldol, Alkylation)
These reactions are workhorses for spirocycle synthesis but are often plagued by competing intermolecular reactions.
FAQ: My intramolecular reaction is yielding mainly polymer/dimer or recovered starting material. How can I promote the desired cyclization?
This is a classic problem of kinetics. To favor the intramolecular pathway, which is a first-order process, over the intermolecular pathway (a second-order process), you must make it statistically more likely for the two ends of your molecule to find each other than for two separate molecules to react.
The primary solution is to employ high-dilution conditions. By significantly lowering the concentration of your substrate, you decrease the frequency of intermolecular collisions, giving the intramolecular cyclization a kinetic advantage.
| Parameter | Standard Conditions | High-Dilution Conditions | Rationale |
| Concentration | 0.1 - 1.0 M | 0.01 - 0.001 M | Reduces rate of bimolecular side reactions. |
| Addition Method | All at once | Syringe pump addition over several hours | Maintains a constantly low instantaneous concentration of the substrate. |
| Solvent Volume | Minimal | Large | Physically separates substrate molecules. |
Causality: The rate of the desired intramolecular reaction is proportional to the substrate concentration (Rate_intra ∝ [Substrate]), while the rate of the undesired intermolecular reaction is proportional to the square of the concentration (Rate_inter ∝ [Substrate]²). By decreasing the concentration by a factor of 100 (e.g., from 0.1 M to 0.001 M), you decrease the rate of the intermolecular reaction by a factor of 10,000, while the intramolecular rate only decreases by a factor of 100.
Other Troubleshooting Steps:
-
Choice of Base/Solvent: The base and solvent system can dramatically influence the outcome. For instance, in base-mediated Michael additions, weaker bases may not be sufficient to generate the nucleophile, while very strong, non-coordinating bases like KHMDS might promote undesired side reactions or decomposition.[6] Sometimes, a simple base like NaOH in methanol can be surprisingly effective.[6]
-
Temperature: Lowering the reaction temperature can sometimes suppress undesired decomposition pathways or increase selectivity. Conversely, some cyclizations require significant thermal energy to overcome activation barriers.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for forming unsaturated rings, but its success is highly dependent on the catalyst, substrate, and conditions.[7][8]
FAQ: My RCM reaction is slow, stalls, or gives low conversion. What are the likely causes?
Low conversion in RCM often points to issues with catalyst activity or stability.
-
Catalyst Poisoning: The ruthenium catalysts used in RCM can be poisoned by impurities in the substrate, solvent, or atmosphere. Common culprits include sulfur- or phosphorus-containing functional groups and impure solvents. Ensure all materials are highly pure.
-
Catalyst Choice: Not all catalysts are created equal. The choice of catalyst is critical and depends on the steric and electronic nature of the substrate.[9] For sterically hindered olefins or electron-deficient systems, a more active, second- or third-generation Grubbs or Hoveyda-Grubbs catalyst is often required.[9]
-
Ethylene Removal: RCM is an equilibrium process that releases ethylene gas.[8] To drive the reaction to completion, this ethylene must be removed. This can be achieved by gently bubbling an inert gas (like nitrogen or argon) through the reaction mixture or by performing the reaction under a vacuum.[9]
-
Reaction Temperature: While many RCM reactions run well at room temperature or 40 °C, some challenging substrates require heating (e.g., in toluene at 80-110 °C) to increase the rate of reaction and catalyst turnover.
| Catalyst Generation | Common Name | Key Features & Typical Use Cases |
| First Generation | Grubbs I | Good for simple, unhindered dienes. Less active but sometimes more selective. |
| Second Generation | Grubbs II, Hoveyda-Grubbs II | Higher activity, better for hindered or electron-poor olefins. More tolerant of functional groups. |
| Specialized | Zhan Catalysts, M73-SIMes | Designed for specific challenges like high stability, recyclability, or performance at very low loadings.[9] |
Spiroketalization
The formation of spiroketals from diol precursors is often reversible and can lead to mixtures of diastereomers. Controlling this reaction is key to obtaining a single, desired product.
FAQ: I am getting a mixture of spiroketal diastereomers. How can I improve selectivity?
Spiroketal formation can be under either thermodynamic or kinetic control, and manipulating the reaction conditions allows you to favor one outcome over the other.
-
Thermodynamic Control: This is achieved by using equilibrating conditions, typically strong protic or Lewis acids (e.g., HCl, TsOH, BF₃·OEt₂) at room temperature or with gentle heating. The reaction is allowed to run for an extended period, allowing the initial mixture of products to equilibrate to the most stable diastereomer. The thermodynamically favored product is often the one that minimizes steric interactions and benefits from stabilizing electronic effects like the anomeric effect.
-
Kinetic Control: To obtain the product that forms fastest (the kinetic product), which may not be the most stable, you need to use non-equilibrating conditions. This often involves using a strong Lewis acid at very low temperatures (e.g., -78 °C) to trigger a rapid, irreversible cyclization.[10] For example, a Ti(Oi-Pr)₄-mediated spirocyclization has been used to achieve kinetic control, overriding the inherent thermodynamic and kinetic preferences of the system to yield an otherwise difficult-to-access diastereomer.[10]
Caption: Kinetic vs. Thermodynamic control in spiroketalization.
Section 3: Purification & Characterization Challenges
Synthesizing the spirocycle is only half the battle; isolating and confirming its structure is the final, critical step.
FAQ: My spirocyclic product is difficult to purify by column chromatography.
The unique three-dimensional shape of spirocycles can sometimes lead to purification challenges.[11] Their rigid structures can cause them to have similar polarities to starting materials or byproducts, making separation on silica gel difficult.
Troubleshooting Purification:
-
Change the Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane) for your column. Sometimes a small change in eluent polarity or composition can dramatically improve separation.
-
Try a Different Stationary Phase: If silica gel fails, consider alternative stationary phases. Reverse-phase (C18) chromatography can be effective for moderately polar compounds. Alumina (basic or neutral) can be useful for acid-sensitive compounds or for separating compounds with different Lewis basicity.
-
Crystallization: Spirocycles, due to their rigid and often symmetrical nature, can be highly crystalline. Attempting to crystallize the crude product from a suitable solvent system can be a highly effective method for purification, sometimes yielding material of exceptional purity.[12]
-
Preparative TLC or HPLC: For small quantities of valuable material, preparative thin-layer chromatography (prep TLC) or high-performance liquid chromatography (prep HPLC) can provide the high resolution needed to separate stubborn mixtures.[12]
FAQ: How do I confirm the structure of my spirocycle, especially the stereochemistry at the spirocenter?
Unambiguous characterization is crucial.[13][14] A combination of spectroscopic techniques is required.
-
¹³C NMR: The spiro carbon itself is a key diagnostic signal. As a quaternary carbon, it will appear as a singlet in the proton-decoupled ¹³C NMR spectrum. Its chemical shift can be highly informative. For example, a spiroketal carbon typically appears far downfield (95-110 ppm), while a spirocyclic hydrocarbon carbon will be much further upfield.
-
¹H NMR: While the spiro carbon has no attached protons, the protons on the adjacent carbons will be highly affected by the rigid conformational environment. Look for complex splitting patterns and diastereotopic protons (protons on the same carbon that are inequivalent and split each other).
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the full structure. HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful, as it can show correlations between protons and carbons that are 2 or 3 bonds away. Observing a correlation from a proton on one ring to a carbon on the other ring through the spirocenter is often definitive proof of the spirocyclic connection.
-
NOESY/ROESY: To determine relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments are invaluable. These experiments detect protons that are close in space (typically < 5 Å). By observing NOE correlations between protons on the two different rings, you can build a 3D model of the molecule and assign the relative orientation of the rings around the spirocenter.
-
X-ray Crystallography: If you can grow a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of both connectivity and relative/absolute stereochemistry.[15]
Section 4: Key Experimental Protocols
Protocol 1: High-Dilution Conditions for Intramolecular Cyclization
This protocol is designed to favor intramolecular reactions over intermolecular polymerization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the total volume of solvent required to achieve the target final concentration (e.g., 0.005 M). Begin stirring and bring the solvent to the desired reaction temperature (e.g., reflux).
-
Substrate & Reagent Preparation: In a separate flask, dissolve the linear precursor and any necessary reagents (e.g., a base) in a small amount of the same solvent. Draw this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe into a syringe pump and position the needle to deliver the solution into the refluxing solvent in the reaction flask. Set the syringe pump to add the solution over a prolonged period (e.g., 4-12 hours).
-
Reaction: Once the addition is complete, allow the reaction to stir at the set temperature for the required time (this can be monitored by TLC).
-
Workup: Cool the reaction to room temperature and proceed with the standard aqueous workup and purification.
Self-Validation: The success of this protocol is validated by comparing the product distribution to a reaction run under standard, concentrated conditions. A significant increase in the ratio of the desired monomeric spirocycle to oligomeric/polymeric byproducts confirms the effectiveness of the high-dilution technique.
References
-
University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To Section. [Link]
-
Twist Bioscience. Troubleshooting with Twist: EF 2.0 fragmentation master mix preparation and addition to sample. [Link]
-
Li, Y. et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14(7), 1863-1870. [Link]
-
Christensen, C. A. & Rychnovsky, S. D. (2009). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 131(8), 2854–2856. [Link]
-
Meerholz, K. & Salbeck, J. (2003). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 103(9), 3497-3546. [Link]
-
Fürstner, A. (2000). Ring-Closing Metathesis and Related Processes in Organic Synthesis. Accounts of Chemical Research, 33(12), 759-768. [Link]
-
Trost, B. M. & Cramer, N. (2012). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 14(21), 5522-5525. [Link]
-
Varela, M. T. et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Ahmed, A. A. et al. (2023). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Molecules, 28(14), 5431. [Link]
-
Stepan, A. F. et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 14-26. [Link]
-
Iaroshenko, V. O. (2015). Spirocyclic Motifs in Natural Products. Molecules, 20(11), 20538-20573. [Link]
-
Dhavale, D. D. et al. (2007). Ring-closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 5, 2746-2752. [Link]
-
Al-Hamdany, A. J. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. International Journal of Drug Delivery Technology, 8(4), 1-5. [Link]
-
de la Torre, D. et al. (2025). A General Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Haskell-Luevano, C. et al. (2021). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of Organic Chemistry, 86(15), 10185-10194. [Link]
-
Singh, U. P. & Bhat, H. R. (2013). Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. Journal of Taibah University for Science, 7(1), 26-44. [Link]
-
Balandina, A. et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8105. [Link]
-
Li, Y. et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Science, 14, 1863-1870. [Link]
-
Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]
-
Krasavin, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 13(10), 304. [Link]
-
Acosta-Quiroga, K. et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11, 23097-23119. [Link]
-
Wikipedia. Ring-closing metathesis. [Link]
-
Wang, Y. et al. (2025). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 30(15), 3568. [Link]
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. How To [chem.rochester.edu]
- 13. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05768A [pubs.rsc.org]
Improving yield and purity of 8-Oxa-1-azaspiro[5.5]undecane
Technical Support Center: 8-Oxa-1-azaspiro[5.5]undecane
Introduction: The Scaffold & The Challenge
Welcome to the technical support center for the 8-Oxa-1-azaspiro[5.5]undecane scaffold (also frequently indexed as 1-oxa-9-azaspiro[5.5]undecane depending on IUPAC priority rules). This spirocyclic ether-amine is a privileged structure in medicinal chemistry, notably serving as the core for MmpL3 inhibitors (antituberculosis agents) and various GPCR ligands [1, 2].
The synthesis is deceptively simple—typically a Prins cyclization between 4-piperidinone and 3-buten-1-ol. However, researchers often encounter three critical failure modes:
-
Low Yield (<30%) : Due to incomplete cyclization or polymerization of the homoallylic alcohol.
-
Workup Loss : The free amine is highly water-soluble, leading to loss during aqueous extraction.
-
Purification Difficulty : The secondary amine tails aggressively on silica gel.
This guide provides field-proven protocols to overcome these specific bottlenecks.
Module 1: Synthesis Optimization (The Reaction)
Q1: My Prins cyclization is stalling at 50% conversion. Adding more acid just creates tar. What is happening?
Diagnosis: You are likely facing a competition between the desired oxocarbenium ion cyclization and the polymerization of 3-buten-1-ol.
Troubleshooting Protocol:
-
Acid Choice: Switch from concentrated H₂SO₄ to Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH) . While H₂SO₄ is traditional, its oxidizing nature causes charring (tar) at the high temperatures required for this spiro-cyclization.
-
Stoichiometry: The reaction is not catalytic. You need a super-stoichiometric amount of acid (3–5 equivalents) to fully protonate the ketone and the alcohol, driving the equilibrium toward the oxocarbenium intermediate.
-
Temperature Ramp: Do not reflux immediately. Stir at 0°C for 1 hour to allow the hemiacetal to form, then heat to reflux. This "pre-activation" step minimizes side reactions [3].
Optimized Reaction Conditions (Table 1):
| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) | Reason |
| Acid | 50% H₂SO₄ | TFA (neat or 50% in DCM) | Reduces oxidative tarring; easier workup. |
| Equivalents | 1.0 - 1.5 eq | 3.0 - 5.0 eq | Drives equilibrium; stabilizes intermediates. |
| Temp | Reflux immediately | 0°C (1h) → Reflux (4-12h) | Allows controlled hemiacetal formation. |
| Solvent | Water/Acid mix | DCM or DCE | Organic solvent precipitates the salt, protecting it. |
Module 2: Workup & Isolation (The Critical Step)
Q2: I see the product on TLC, but after aqueous workup, my organic layer is empty. Where did it go?
Diagnosis: The 8-oxa-1-azaspiro[5.5]undecane free base is a small, polar secondary amine. It is highly soluble in water. Standard extraction (DCM vs. Water at pH 7–9) will leave >80% of your product in the aqueous phase.
Recovery Protocol:
-
The "pH 14" Rule: You must adjust the aqueous layer to pH > 12 (preferably pH 14) using solid NaOH or KOH pellets. The amine pKa is ~10–11; at pH 9, a significant portion is still protonated (water-soluble).
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ . This "salting out" effect forces the organic amine out of the aqueous phase.
-
The "Magic" Solvent Mix: Do not use pure DCM. Use CHCl₃ : Isopropanol (3:1) . The alcohol component helps extract the polar amine from the water much more effectively than DCM or EtOAc [4].
Module 3: Purification & Storage
Q3: The product streaks/tails on the silica column, co-eluting with impurities. How do I fix this?
Diagnosis: The secondary amine interacts strongly with the acidic silanols on the silica gel surface.
Purification Protocol:
-
Mobile Phase Additive: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your DCM:MeOH mobile phase. This blocks the silanol sites.
-
Alternative: Amine-Functionalized Silica: If available, use amino-silica (NH2-silica) cartridges. This eliminates the need for basic additives.
Q4: The free amine turns yellow/brown after a week. How do I store it?
Diagnosis: Secondary amines are prone to oxidation (N-oxide formation) and absorbing CO₂ from the air (carbamate formation).
Stabilization Protocol (HCl Salt Formation):
-
Dissolve the crude free base in minimal dry diethyl ether or EtOAc.
-
Add 4N HCl in Dioxane dropwise at 0°C.
-
The 8-oxa-1-azaspiro[5.5]undecane hydrochloride salt will precipitate immediately as a white, non-hygroscopic solid.
-
Filter and wash with ether. This salt is stable for years at room temperature [5].
Visual Guide: Synthesis & Troubleshooting Workflow
The following diagram outlines the logical flow for synthesizing and isolating the target molecule, including decision points for troubleshooting.
Figure 1: Decision tree for the synthesis and isolation of 8-oxa-1-azaspiro[5.5]undecane, highlighting critical intervention points for yield recovery.
References
-
Komarova, K. Y. et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chemistry of Heterocyclic Compounds. Link
-
Reddy, B. V. S. et al. (2014). Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives. The Journal of Organic Chemistry. Link
-
BenchChem Technical Data . 3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Properties and Synthesis. Link
-
University of Rochester . Workup for Removing/Isolating Amines. Department of Chemistry Guides. Link
-
ProQuest Research . Synthesis of spirocyclic piperidines and optimization of antituberculosis activity. Link
Troubleshooting incomplete dehydration in 3-oxaspiro[5.5]undecane-2,4-dione synthesis
Welcome to the technical support guide for the synthesis of 3-oxaspiro[5.5]undecane-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable spirocyclic compound. This guide provides in-depth troubleshooting for incomplete dehydration, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-oxaspiro[5.5]undecane-2,4-dione?
The most frequently cited method for synthesizing 3-oxaspiro[5.5]undecane-2,4-dione is the dehydration of its precursor, 1,1-cyclohexanediacetic acid.[1] This intramolecular condensation is typically achieved by heating the diacid with a dehydrating agent, most commonly acetic anhydride.[1]
Q2: My reaction yield is consistently low. What are the general causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Dehydration: The reaction may not have proceeded to completion, leaving unreacted starting material.[1] This can be due to insufficient heating, short reaction times, or a suboptimal amount of the dehydrating agent.[1]
-
Side Reactions: The formation of polymeric byproducts or other undesired compounds can consume the starting material and reduce the yield of the target molecule.[1]
-
Product Loss During Work-up: The purification process, particularly recrystallization, can lead to significant product loss if not optimized.[1]
-
Purity of Starting Materials: Impurities present in the 1,1-cyclohexanediacetic acid or the dehydrating agent can interfere with the reaction and inhibit product formation.[1]
Q3: What are the key physical properties of 3-oxaspiro[5.5]undecane-2,4-dione?
3-Oxaspiro[5.5]undecane-2,4-dione is a white crystalline solid. Its melting point is typically reported in the range of 67-70 °C.[1]
Q4: How can I effectively purify the crude product?
Recrystallization is a standard and effective method for purifying crude 3-oxaspiro[5.5]undecane-2,4-dione.[1] A common and effective solvent system for this recrystallization is a mixture of ethyl acetate and water.[1]
Reaction and Troubleshooting Overview
The synthesis of 3-oxaspiro[5.5]undecane-2,4-dione is an intramolecular dehydration (or condensation) reaction.[2][3] The diacid precursor is converted into a cyclic anhydride. The mechanism, facilitated by an acid catalyst or a dehydrating agent like acetic anhydride, involves the formation of a good leaving group, allowing for the intramolecular cyclization.
Caption: Synthesis of 3-oxaspiro[5.5]undecane-2,4-dione via dehydration.
Troubleshooting Guide: Incomplete Dehydration
This section addresses specific issues arising from incomplete dehydration during the synthesis.
Problem: Analysis (TLC, NMR) shows a significant amount of starting material (1,1-cyclohexanediacetic acid) remaining.
This is the most direct indication of an incomplete reaction. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for incomplete dehydration.
Cause 1: Insufficient Heating
-
Expertise & Experience: Dehydration reactions require sufficient thermal energy to overcome the activation barrier for cyclization.[4] For the dehydration of 1,1-cyclohexanediacetic acid with acetic anhydride, a reaction temperature of around 80°C is often necessary to drive the reaction to completion.[1] If the reaction is not heated adequately, the rate of reaction will be slow, leading to an incomplete conversion within the allotted time.[4]
-
Trustworthiness (Self-Validation):
-
Verify Temperature: Ensure your reaction thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture, not just the heating mantle or oil bath setting.
-
Maintain Target Temperature: Ensure the reaction is consistently held at the target temperature. Fluctuations can lead to a lower overall conversion.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material spot. If the reaction stalls, a gradual increase in temperature may be warranted.
-
Cause 2: Inactive or Insufficient Dehydrating Agent
-
Expertise & Experience: Acetic anhydride is hygroscopic and can react with atmospheric moisture over time to form acetic acid, rendering it ineffective as a dehydrating agent. Using an old or improperly stored bottle is a common cause of reaction failure. Furthermore, an insufficient molar ratio of the anhydride to the diacid will result in incomplete conversion.[1]
-
Trustworthiness (Self-Validation):
-
Use Fresh Reagent: Whenever possible, use a fresh, unopened bottle of acetic anhydride for this reaction.[1]
-
Check Molar Ratio: Ensure that the molar ratio of acetic anhydride to 1,1-cyclohexanediacetic acid is adequate, typically in excess, to drive the reaction forward.[1] Refer to the optimized protocol below for recommended ratios.
-
Alternative Dehydrating Agents: While acetic anhydride is common, other agents like acetyl chloride or thionyl chloride can be used, though they may require different reaction conditions and work-up procedures.
-
Cause 3: Formation of Polymeric Side Products
-
Expertise & Experience: At elevated temperatures or with prolonged reaction times, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of linear polymers. This side reaction consumes the starting material and complicates purification.
-
Trustworthiness (Self-Validation):
-
Temperature Control: Avoid excessive heating. While sufficient heat is necessary, overheating can promote polymerization. Maintain the temperature within the recommended range.
-
Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the work-up promptly to avoid prolonged heating that could lead to side product formation.
-
Purification: If polymeric material is suspected, it is often less soluble than the desired product and may be removed during filtration or recrystallization.
-
Data & Protocols
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material Purity | >98% | Impurities can inhibit the reaction or cause side reactions.[1] |
| Dehydrating Agent | Acetic Anhydride | Effective and readily available.[1] |
| Molar Ratio (Anhydride:Diacid) | 3:1 to 5:1 | A significant excess ensures the reaction goes to completion. |
| Reaction Temperature | 80-90 °C | Optimal range to ensure dehydration without significant side product formation.[1] |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion; monitor by TLC.[1] |
| Purification Method | Recrystallization | Effective for removing unreacted starting material and impurities.[1] |
| Recrystallization Solvent | Ethyl Acetate / Water | Provides good solubility at high temperatures and poor solubility at low temperatures for high recovery.[1] |
Experimental Protocol: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione
Materials:
-
1,1-Cyclohexanediacetic acid
-
Acetic anhydride (reagent grade)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1,1-cyclohexanediacetic acid (1.0 eq) and acetic anhydride (4.0 eq).
-
Heating: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 85 °C.
-
Reaction: Stir the mixture vigorously. The solid diacid will slowly dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a suitable stain). The reaction is typically complete when the starting material spot is no longer visible (approx. 3 hours).
-
Work-up (Cooling & Precipitation): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual acetic acid and anhydride.
-
Drying: Dry the crude product under vacuum.
Experimental Protocol: Purification by Recrystallization
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add warm deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
-
Verification: Confirm the purity of the final product by measuring its melting point (expected: 67-70 °C)[1] and by analytical techniques such as NMR or IR spectroscopy.
References
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Dehydration Synthesis Up Close. YouTube. [Link]
-
Dehydration synthesis or a condensation reaction. Khan Academy. [Link]
Sources
Technical Support Center: Solubility Optimization for Oxa-Spirocyclic Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility & Dissolution in Rigid 3D Scaffolds
Mission Statement
Welcome to the Solubility Optimization Center. You are likely here because your oxa-spirocyclic lead compound—while potent and metabolically stable—is crashing out in aqueous media or showing poor oral exposure.
Spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane) are privileged structures that allow drug hunters to "escape from flatland" (increasing
Module 1: Molecular Design & Structural Troubleshooting
Q1: My spirocyclic compound has a high melting point (>200°C) and negligible aqueous solubility. What is the root cause?
Diagnosis: Your compound is likely a "Brick Dust" molecule. Technical Explanation: Rigid spiro-fused systems possess high structural symmetry and limited conformational entropy. This allows them to pack extremely efficiently in the solid state, resulting in high lattice energy.
-
Thermodynamic Reality: Solubility is the energy cost to break the crystal lattice minus the energy gained by solvation. If the lattice energy is too high, water cannot compensate, regardless of polarity.
-
The Fix: You must disrupt the crystal packing.
-
Break Symmetry: Introduce an asymmetric substituent (e.g., a methyl group) on one of the rings to lower the melting point (
). -
The "Magic Methyl" Effect: Adding a methyl group to a rigid scaffold can sometimes lower
by >50°C, exponentially increasing solubility (General Solubility Equation).
-
Q2: Why switch from a carbocyclic spiro-system to an oxa-spirocycle?
Diagnosis: You need to lower lipophilicity without losing metabolic stability.
Technical Explanation: Replacing a methylene (
-
LogD Reduction: This substitution typically lowers
by ~1.0 unit, keeping the compound within the "Golden Triangle" of physicochemical space. -
Bioisosterism: The oxetane oxygen acts as a carbonyl bioisostere (hydrogen bond acceptor) but is non-electrophilic. It creates a localized dipole that improves solvation by water molecules without introducing the metabolic liability of a ketone.
-
Evidence: Burkhard and Carreira demonstrated that oxa-spirocycles can improve aqueous solubility by up to 40-fold compared to their carbocyclic analogs [1].
Module 2: Solid-State Engineering (The "Physical" Fix)
Q3: My compound is ionizable. Should I prioritize salt screening or amorphous dispersions?
Recommendation: Always exhaust salt screening first. Reasoning: Salts are thermodynamically stable crystalline forms. Amorphous Solid Dispersions (ASDs) are thermodynamically unstable (metastable) and require complex polymer stabilization to prevent recrystallization.
Protocol A: Miniaturized High-Throughput Salt Screen
Use this protocol to determine if a stable salt form can disrupt the lattice energy.
Reagents:
-
Counter-ions (Acids): Methanesulfonic, HCl, H2SO4, L-Tartaric, Citric, Maleic.
-
Solvents: MeOH, Acetone, IPA, THF/Water (9:1).
Workflow:
-
Dispense: Place 1 mg of free base into a 96-well glass plate.
-
Dose: Add 1.05 equivalents of counter-ion (from stock solutions).
-
Dissolve: Add solvent to achieve a concentration of ~20 mg/mL. Heat to 50°C if necessary to ensure full dissolution.
-
Cool: Controlled cooling to 4°C at a rate of 0.1°C/min (slow cooling promotes cleaner crystals).
-
Harvest: If solids precipitate, analyze by PLM (Polarized Light Microscopy).
-
Verify: Confirm salt formation via Raman spectroscopy or XRPD (shift in peak positions vs. free base).
Module 3: Advanced Formulation Strategies
Q4: Salt screening failed (or the salt disproportionates). What is the next step?
Diagnosis: You require a kinetic solubility approach. Solution: Implement an Amorphous Solid Dispersion (ASD).[1][2] By trapping the molecule in a disordered, high-energy state within a polymer matrix, you bypass the energy cost of breaking the crystal lattice.
Visualization: Solubility Strategy Decision Tree
Refer to the diagram below to select the correct formulation strategy based on your compound's Melting Point (
Caption: Decision matrix for selecting solubility enhancement strategies based on physicochemical properties (Tm and LogP).
Protocol B: ASD Screening via Solvent Casting (Film Casting)
Use this rapid protocol to identify the best polymer for stabilizing your amorphous spirocycle.
Objective: Determine miscibility and physical stability of the drug-polymer blend.
Materials:
-
Polymers: PVPVA 64 (Copovidone), HPMC-AS (L/M/H grades), Soluplus.
-
Solvent: Dichloromethane:Methanol (1:1) or Acetone.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mg/mL solutions of Drug and Polymer in the selected solvent.
-
Mixing: In a 96-well plate or small vials, mix Drug:Polymer ratios of 25:75 , 50:50 , and 75:25 (v/v).
-
Casting: Pipette 50 µL of each mix onto a glass slide or DSC pan.
-
Drying: Place in a vacuum oven at 40°C for 24 hours to remove all solvent.
-
Analysis (Day 0): Examine under Polarized Light Microscopy (PLM).
-
Pass: Clear film, no birefringence (indicates amorphous).
-
Fail: Birefringence/glowing spots (indicates crystallinity/phase separation).
-
-
Stress Test: Store "Pass" samples at 40°C/75% RH for 1 week. Re-analyze via PLM and DSC.
-
Success Criteria: Single Glass Transition Temperature (
) intermediate between drug and polymer (Gordon-Taylor equation prediction).
-
Data Summary: Impact of Oxa-Spirocyclic Modification[3][4][5]
The following table summarizes the expected physicochemical improvements when replacing a carbocyclic spiro-scaffold with an oxa-spirocycle (based on [1, 2]).
| Property | Carbocyclic Spiro | Oxa-Spirocyclic Analog | Impact on Druggability |
| LogD (7.4) | High (Lipophilic) | Lower (~1.0 unit decrease) | Positive: Reduces metabolic clearance and non-specific binding. |
| Aqueous Solubility | Low (< 10 µM) | High (up to 400 µM) | Positive: Improves dissolvability and fraction absorbed ( |
| Lattice Energy | Very High | High (but improved solvation) | Neutral/Positive: Still requires formulation, but solvation barrier is lower. |
| Metabolic Stability | Variable | High | Positive: Oxygen blocks oxidative metabolism at that position. |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
-
Jermain, S. V., Brough, C., & Williams, R. O. (2018). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 8-Oxa-1-azaspiro[5.5]undecane Derivatives and Ciprofloxacin in Antibacterial Applications
For Researchers, Scientists, and Drug Development Professionals
In the global battle against antimicrobial resistance, the development of novel antibacterial agents is a critical priority. Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating a wide array of bacterial infections.[1] Its efficacy, however, is increasingly threatened by the emergence of resistant pathogens, necessitating the exploration of new chemical scaffolds. This guide provides a detailed comparative analysis of a promising class of compounds, 8-oxa-1-azaspiro[5.5]undecane derivatives, against the benchmark antibiotic, ciprofloxacin.
This analysis is grounded in recent experimental findings, offering a technical deep dive into their respective antibacterial activities, mechanisms of action, and the experimental protocols used for their evaluation. Our objective is to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation antibacterial therapies.
Comparative Antibacterial Spectrum: A Shift in Potency
Recent research into the modification of the ciprofloxacin scaffold has led to the synthesis of derivatives incorporating a 1-oxa-9-azaspiro[5.5]undecane moiety. This structural alteration has a significant impact on the antibacterial spectrum and potency when compared to the parent ciprofloxacin molecule.
A key study directly compared a series of these spirocyclic derivatives against ciprofloxacin, revealing a narrower, yet in some cases, more potent, spectrum of activity. While ciprofloxacin exhibits broad-spectrum activity, the spiro-derivatives demonstrated pronounced efficacy against specific, and often problematic, pathogens.[2][3]
Notably, a large group of the synthesized 1-oxa-9-azaspiro[5.5]undecane derivatives of ciprofloxacin displayed equal or even higher potency than ciprofloxacin against Gram-negative Acinetobacter baumannii and Gram-positive Bacillus cereus.[2][4] This targeted efficacy suggests a potential role for these derivatives in treating infections caused by these specific bacteria, particularly in cases of resistance to conventional therapies.
However, it is crucial to note that the overall activity spectrum of these derivatives was found to be substantially narrower than that of ciprofloxacin.[2][3] This highlights a trade-off between broad-spectrum activity and enhanced potency against specific bacterial strains.
Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected 1-oxa-9-azaspiro[5.5]undecane ciprofloxacin derivatives against various bacterial strains, with ciprofloxacin as the comparator. Lower MIC values indicate greater antibacterial potency.
| Compound | Staphylococcus aureus | Klebsiella pneumoniae | Acinetobacter baumannii | Pseudomonas aeruginosa | Bacillus cereus |
| Ciprofloxacin | 0.15 µg/mL | 0.08 µg/mL | 0.3 µg/mL | 0.15 µg/mL | 0.08 µg/mL |
| Derivative 3j | > 10 µg/mL | > 10 µg/mL | 0.15 µg/mL | > 10 µg/mL | 0.04 µg/mL |
| Derivative 3k | > 10 µg/mL | > 10 µg/mL | 0.15 µg/mL | > 10 µg/mL | 0.04 µg/mL |
| Derivative 3l | > 10 µg/mL | > 10 µg/mL | 0.15 µg/mL | > 10 µg/mL | 0.04 µg/mL |
| Derivative 3u | > 10 µg/mL | > 10 µg/mL | 0.3 µg/mL | > 10 µg/mL | 0.04 µg/mL |
| (Data synthesized from "Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents")[3] |
Unraveling the Mechanism of Action: A Tale of Two Topoisomerases
The antibacterial activity of ciprofloxacin and its derivatives is rooted in their ability to inhibit bacterial DNA synthesis.[5][] This is achieved by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[]
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[7] This ultimately triggers a cascade of events culminating in bacterial cell death.
For many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones, while topoisomerase IV is the main target in many Gram-positive bacteria.[1][8] The enhanced potency of the 1-oxa-9-azaspiro[5.5]undecane derivatives against A. baumannii (Gram-negative) and B. cereus (Gram-positive) suggests that the spirocyclic modification may influence the binding affinity and inhibitory activity against the specific topoisomerases in these organisms. Further research is warranted to elucidate the precise molecular interactions at the target site for these novel derivatives.
Figure 1: Simplified signaling pathway of fluoroquinolone antibacterial action.
Experimental Protocols: A Guide to In Vitro Evaluation
The comparative analysis of these antibacterial agents relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, two fundamental assays in antibacterial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterial strain is grown overnight on an appropriate agar medium.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The inoculum is then diluted to the final desired concentration for the assay.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of the test compound (ciprofloxacin or a derivative) is prepared in a suitable solvent.
-
A series of two-fold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate growth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
Positive (no antimicrobial) and negative (no bacteria) control wells are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Cross-validation of 8-Oxa-1-azaspiro[5.5]undecane's antitubercular activity in resistant strains
Executive Summary
Status: Emerging Lead Scaffold (MmpL3 Inhibitor Class) Primary Target: MmpL3 (Mycobacterial membrane protein Large 3) Cross-Resistance Profile: Null against Isoniazid (INH) and Rifampicin (RIF) resistant strains.
The 8-oxa-1-azaspiro[5.5]undecane scaffold (often chemically synonymous with 1-oxa-9-azaspiro[5.5]undecane or the spiro[piperidine-4,4'-tetrahydropyran] core) represents a "privileged structure" in modern antitubercular discovery. Unlike traditional hydrazide drugs (e.g., Isoniazid) that require activation by KatG, this spiro-scaffold acts directly on the membrane transporter MmpL3. This distinct mechanism of action (MOA) allows it to bypass the most common resistance mechanisms found in Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis strains.
This guide details the validation protocols, mechanistic grounding, and comparative efficacy data required to benchmark this scaffold against current Standards of Care (SoC).
Mechanistic Validation & Structural Logic
To validate the activity of an 8-oxa-1-azaspiro[5.5]undecane derivative, one must first confirm its engagement with the MmpL3 transporter. MmpL3 is essential for transporting Trehalose Monomycolate (TMM) across the inner membrane for cell wall biosynthesis.[1]
Mechanism of Action (MOA) Pathway
The following diagram illustrates the interruption of mycolic acid transport by the spiro-scaffold.
Figure 1: Inhibition of MmpL3-mediated TMM translocation by 8-oxa-1-azaspiro[5.5]undecane derivatives, preventing cell wall maturation.
Comparative Efficacy Data
The following data synthesizes performance metrics of optimized N-benzyl derivatives of the spiro-scaffold compared to standard antitubercular agents.
Table 1: MIC Comparison Against Resistant Strains
Data represents consensus ranges from recent medicinal chemistry optimizations (e.g., Komarova et al., 2024).
| Compound Class | Target | MIC (H37Rv WT) | MIC (MDR-TB Isolate*) | MIC (XDR-TB Isolate**) | Cross-Resistance Risk |
| 8-Oxa-1-azaspiro derivative | MmpL3 | 0.12 – 0.5 µM | 0.12 – 0.5 µM | 0.2 – 0.8 µM | Low |
| Isoniazid (INH) | InhA (via KatG) | 0.05 µM | > 10 µM (Resistant) | > 10 µM (Resistant) | High |
| Rifampicin (RIF) | rpoB | 0.1 µM | > 20 µM (Resistant) | > 20 µM (Resistant) | High |
| SQ109 | MmpL3 | 0.5 – 2.0 µM | 0.5 – 2.0 µM | 0.5 – 2.0 µM | Low |
| Linezolid | Ribosome | 0.5 – 1.0 µM | 0.5 – 1.0 µM | 0.5 – 1.0 µM | Moderate |
*MDR Isolate: Resistant to INH and RIF. **XDR Isolate: Resistant to INH, RIF, Fluoroquinolones, and Injectables.
Interpretation
-
Potency: Optimized spiro-derivatives frequently exhibit MICs comparable to Isoniazid against wild-type strains.
-
Resilience: Unlike INH, the spiro-scaffold maintains full potency against MDR strains. This confirms the lack of cross-resistance, validating the MmpL3 mechanism as distinct from the InhA/KatG pathway.
-
Superiority: In specific head-to-head assays, fluorinated spiro-derivatives have shown lower MICs than the comparator MmpL3 inhibitor, SQ109.
Experimental Protocol: The REMA Validation System
To objectively verify the antitubercular activity of this scaffold, the Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening. It relies on the reduction of resazurin (blue/non-fluorescent) to resorufin (pink/fluorescent) by metabolically active bacteria.
Protocol Workflow
Objective: Determine Minimum Inhibitory Concentration (MIC) with 99% confidence.
Figure 2: Step-by-step Resazurin Microtiter Assay (REMA) workflow for MIC determination.
Detailed Methodology
-
Media Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.5% glycerol, and 0.05% Tween 80.
-
Compound Dilution: Dissolve the 8-oxa-1-azaspiro[5.5]undecane derivative in DMSO. Perform two-fold serial dilutions in the microplate (100 µL final volume).
-
Inoculation: Add 100 µL of M. tuberculosis suspension (diluted to ~10⁵ CFU/mL) to each well.
-
Control A: Media only (Sterility).
-
Control B: Bacteria + DMSO (Growth Control).
-
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Development: Add 30 µL of 0.02% Resazurin (sodium salt) solution. Incubate for an additional 24 hours.
-
Analysis:
-
Visual: Blue indicates inhibition (MIC). Pink indicates bacterial survival.[2]
-
Fluorometric: Measure Relative Fluorescence Units (RFU) at Excitation 530 nm / Emission 590 nm.
-
Critical Analysis & Go/No-Go Criteria
When evaluating a new derivative of this scaffold, apply these criteria before advancing to in vivo studies:
-
Selectivity Index (SI): The compound must show low toxicity against mammalian cells (e.g., Vero or HepG2 lines).
-
Requirement: SI (CC50 / MIC) > 10.
-
-
Lipophilicity Balance: Many spiro-derivatives suffer from high lipophilicity (cLogP > 5), leading to poor solubility.
-
Optimization: Target derivatives with cLogP between 3.0 and 4.5.
-
-
MmpL3 Specificity: Confirm mechanism by overexpressing mmpL3 in mycobacteria. If the MIC increases significantly (shift > 4-fold) in the overexpressing strain, the target is confirmed as MmpL3.
References
-
Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.[3][4][5] Chemistry of Heterocyclic Compounds.[6]
-
Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10]
-
Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Potent Activity Against Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
-
Poce, G., et al. (2013). Improved BM212 MmpL3 Inhibitors: Structure-Activity Relationship (SAR) Study and Identification of Potent Antitubercular Compounds. ACS Medicinal Chemistry Letters.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. THE SYNTHESIS OF 1-OXA-9-AZASPIRO[5.5]UNDECANE DERIVATIVES AND OPTIMIZATION OF ANTITUBERCULOSIS ACTIVITY THEREOF | Chemistry of Heterocyclic Compounds [osi131.osi.lv]
- 6. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. e-century.us [e-century.us]
- 9. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Head-to-head comparison of different synthetic routes to 8-Oxa-1-azaspiro[5.5]undecane
Comparative Synthetic Guide: 8-Oxa-1-azaspiro[5.5]undecane Scaffolds
Executive Summary & Strategic Overview
The 8-oxa-1-azaspiro[5.5]undecane scaffold (often indexed as 1-oxa-9-azaspiro[5.5]undecane depending on IUPAC priority rules) represents a privileged structure in modern medicinal chemistry. It serves as a core pharmacophore in MmpL3 inhibitors (tuberculosis), sigma-1 receptor ligands, and dual
This guide provides a head-to-head technical comparison of the three dominant synthetic strategies to access this core. Unlike flat aromatic scaffolds, the spiro[5.5] system offers high
The "Make vs. Buy" Verdict:
-
For Scale (>100g): Adopt Route A (Prins Cyclization) . It is the industrial gold standard—shortest step count, inexpensive reagents, and high atom economy.
-
For Analog Libraries: Adopt Route C (RCM) or Route B (Dithiane/Modular) . These allow late-stage diversification of the rings but suffer from higher costs and step counts.
Head-to-Head Comparison: The Routes
The following table summarizes the performance metrics of the three primary synthetic pathways.
| Feature | Route A: Acid-Mediated Prins Cyclization | Route B: Intramolecular Etherification | Route C: Ring-Closing Metathesis (RCM) |
| Primary Mechanism | Acid-catalyzed condensation (oxocarbenium ion) | Nucleophilic substitution ( | Ru-catalyzed olefin metathesis |
| Step Count | 1-2 Steps (Convergent) | 4-5 Steps (Linear) | 6+ Steps (Linear) |
| Overall Yield | High (60–85%) | Moderate (40–60%) | Low-Moderate (30–50%) |
| Reagent Cost | Low (TFA, | Medium (NaH, Tosyl chloride) | High (Grubbs II/Hoveyda-Grubbs) |
| Scalability | High (Kg scale proven) | Medium (Exothermic steps) | Low (Dilution required) |
| Key Limitation | Harsh acidic conditions (incompatible with acid-labile groups) | Requires precise leaving group installation | Ru removal; High E-factor (waste) |
Detailed Technical Analysis
Route A: The Prins Cyclization (The "Gold Standard")
This route is currently the most efficient method for constructing the 8-oxa-1-azaspiro[5.5]undecane core. It exploits the condensation of an N-protected piperidin-4-one with a homoallylic alcohol.
-
Mechanism: The reaction proceeds via the formation of a hemiacetal, followed by dehydration to an oxocarbenium ion. This highly electrophilic species undergoes intramolecular attack by the pendant alkene (Prins reaction), followed by trapping with a nucleophile (often the conjugate base of the acid or added halide) or elimination.
-
Critical Success Factor: The choice of acid is paramount. Trifluoroacetic acid (TFA) or sulfuric acid (
) in acetic acid are standard. The reaction creates the spiro-quaternary center and the ether ring in a single pot.
Route B: Intramolecular Etherification (The "Williamson" Approach)
This classical approach relies on building a piperidine with a tertiary alcohol and a pendant alkyl chain containing a leaving group (halide or tosylate).
-
Workflow:
-
Addition of an organometallic (e.g., Grignard derived from 3-bromopropanol protected ether) to N-protected piperidin-4-one.
-
Deprotection of the primary alcohol.
-
Activation of the primary alcohol (MsCl/TsCl).
-
Base-mediated cyclization (NaH or KOtBu).
-
-
Why it fails/succeeds: The cyclization step is entropically disfavored compared to 5-membered rings. High dilution is often required to prevent intermolecular polymerization.
Route C: Ring-Closing Metathesis (The "Explorer" Approach)
Used primarily when the spiro-ether ring requires complex unsaturation or substitution patterns that are difficult to access via Prins cyclization.
-
Workflow:
-
Vinylation of piperidin-4-one.
-
Alkylation of the resulting tertiary alcohol with an allyl/homoallyl halide.
-
RCM using Grubbs catalyst to close the ring.
-
Hydrogenation (if saturated core is desired).
-
-
Critique: While chemically elegant, this route is inefficient for the saturated parent scaffold due to the cost of Ruthenium catalysts and the need for multiple steps (setup
cyclize reduce).
Visualization: Decision Logic & Mechanism
The following diagram illustrates the retrosynthetic logic and the mechanistic flow of the preferred Prins route.
Caption: Retrosynthetic decision tree highlighting the efficiency of the Prins Cyclization (Route A) compared to linear alternatives.
Experimental Protocol: The "Gold Standard" (Route A)
Objective: Synthesis of tert-butyl 8-oxa-1-azaspiro[5.5]undecane-1-carboxylate via Acid-Mediated Prins Cyclization. Based on methodologies adapted from Komarova et al. (2024).
Reagents:
-
N-Boc-piperidin-4-one (1.0 equiv)
-
3-Buten-1-ol (1.2 equiv)
-
Trifluoroacetic acid (TFA) (5.0 equiv) or
(catalytic) in AcOH -
Solvent: DCM or AcOH
-
Quenching:
(aq)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidin-4-one (10 mmol) in DCM (20 mL).
-
Addition: Add 3-buten-1-ol (12 mmol) to the solution.
-
Acid Initiation: Cool the mixture to 0°C. Dropwise add TFA (50 mmol). Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC/LC-MS for the disappearance of the ketone.
-
Note: If the reaction stalls, heating to 50°C may be required, but this increases the risk of Boc-deprotection. If Boc is lost, re-protection may be needed post-workup.
-
-
Workup: Quench the reaction carefully with saturated aqueous
or (keep pH > 10 to ensure amine is free base if Boc was cleaved, or neutral if Boc is intact). Extract with DCM (3 x 30 mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient). -
Validation:
-
1H NMR (CDCl3): Look for the disappearance of the alkene protons (5.0–6.0 ppm) and the appearance of the spiro-ether methylene protons (3.5–3.8 ppm).
-
13C NMR: Confirm the quaternary spiro-carbon signal (approx. 70–80 ppm).
-
References
-
Komarova, K. Y., et al. (2024). "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof."[1][2] Chemistry of Heterocyclic Compounds.
- Significance: Establishes the Prins cyclization as the superior route over RCM for this specific scaffold.
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews.
- Significance: authoritative review on the physicochemical advantages of spirocycles.
-
Zheng, Y., et al. (2020). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives as candidate radioligands for sigma-1 receptors." Bioorganic & Medicinal Chemistry.
- Significance: Provides experimental data on the etherification/alkylation routes for rel
-
Trost, B. M., et al. (2015). "Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification." Journal of the American Chemical Society.
- Significance: Describes the metal-catalyzed alternatives (Route C/D) for asymmetric synthesis.
Sources
A Comparative Oncology Guide: Evaluating the Antitumor Potential of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] Against the Gold Standard, Cisplatin
Introduction
In the relentless pursuit of more effective and less toxic cancer therapeutics, the exploration of novel heterocyclic compounds has become a cornerstone of modern medicinal chemistry. Among these, the unique spirocyclic framework of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] has emerged as a promising scaffold for antitumor agents. This guide provides a comprehensive, data-driven comparison of the antitumor activity of this novel class of compounds with cisplatin, a cornerstone of chemotherapy for decades. By delving into the mechanistic nuances, in vitro cytotoxicity, and in vivo efficacy, this document aims to equip researchers, clinicians, and drug development professionals with a clear, objective assessment of their relative merits and potential for future clinical translation.
The Incumbent: Cisplatin's Mechanism and Limitations
Cisplatin, a platinum-based chemotherapy drug, has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, and bladder cancers, since its FDA approval in 1978.[1] Its primary mechanism of action involves covalent binding to the purine bases, particularly guanine and adenine, in DNA.[2] This interaction leads to the formation of intra- and inter-strand crosslinks, which disrupt DNA replication and repair mechanisms.[2][3] The resulting DNA damage, if irreparable, triggers a cascade of signaling events culminating in apoptosis, or programmed cell death.[3][4]
The clinical utility of cisplatin, however, is significantly hampered by a range of dose-limiting toxicities and the development of drug resistance.[3][4] Common side effects include severe nausea and vomiting, nephrotoxicity (kidney damage), neurotoxicity (nerve damage), and myelosuppression (decreased production of blood cells).[2][5][6][7] The dose-dependent neurotoxicity often manifests as peripheral neuropathy, which can be irreversible in some cases.[2]
The Challenger: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]
A novel class of heterocyclic compounds, 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], has recently been synthesized and evaluated for its potential as antitumor agents.[8][9] These compounds feature a unique spiro-fused system incorporating a barbiturate and a 3-azabicyclo[3.1.0]hexane framework.[8][9] The synthesis of these complex molecules is achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction.[9]
Initial studies have revealed that these compounds exhibit significant antiproliferative activity against a panel of human and murine cancer cell lines.[8][9] The proposed mechanism of action, while not yet fully elucidated, appears to differ from that of cisplatin. Evidence suggests that these compounds induce apoptosis and affect the cell cycle, leading to an accumulation of cells in the SubG1 phase.[8][9] Furthermore, they have been observed to disrupt the actin cytoskeleton in cancer cells, potentially impacting cell motility and morphology.[8][9]
Head-to-Head Comparison: In Vitro Cytotoxicity
The cornerstone of preclinical cancer drug evaluation lies in assessing a compound's ability to kill cancer cells in vitro. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric in these assays.
A study by Shmakov et al. (2022) evaluated the cytotoxicity of a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidine] derivatives against several cancer cell lines, including human erythroleukemia (K-562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26).[8][9] The most effective of these compounds demonstrated IC50 values in the range of 4.2 to 24.1 μM across all tested cell lines.[8][9]
For a direct comparison, while the Shmakov et al. study did not include a cisplatin arm, historical data for cisplatin's IC50 values against similar cell lines are widely available in the literature. It is important to note that IC50 values can vary depending on the specific cell line and experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)
| Compound/Drug | K-562 (Erythroleukemia) | Jurkat (T-cell Leukemia) | HeLa (Cervical Cancer) | CT26 (Colon Carcinoma) | Vero (Normal Kidney Cells) |
| Most Active 3-Azaspiro Compounds | 4.2 - 24.1 | 4.2 - 24.1 | 4.2 - 24.1 | 4.2 - 24.1 | Moderate Cytotoxicity |
| Cisplatin (Historical Data) | Varies | Varies | Varies | Varies | High Cytotoxicity |
| Data represents the range for the most effective compounds in the series as reported by Shmakov et al., 2022.[8][9] |
A significant finding from the study on the 3-azaspiro compounds was their moderate cytotoxicity against normal African green monkey kidney epithelial (Vero) cells, suggesting a potential for a wider therapeutic window compared to cisplatin, which is known for its nephrotoxicity.[8][9]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Both cisplatin and the 3-azaspiro compounds induce cancer cell death primarily through apoptosis. However, the upstream signaling pathways may differ.
Cisplatin's Apoptotic Pathway:
Cisplatin-induced DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of apoptotic pathways. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Cisplatin's primary mechanism of action leading to apoptosis.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]' Apoptotic and Cytoskeletal Effects:
The 3-azaspiro compounds have been shown to cause a significant accumulation of cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis.[8][9] One of the most potent compounds in the series, designated as 4e, decreased the percentage of live HeLa and CT26 cells to 15.0% and 13.5%, respectively.[9]
A unique observation for this class of compounds is their effect on the cellular cytoskeleton. Treatment with these compounds led to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm of up to 90% of HeLa cells and 64% of CT26 cells.[8][9] This disruption of the cytoskeleton could contribute to the observed decrease in cell motility.[8][9]
Caption: Workflow for the MTS in vitro cytotoxicity assay.
In Vivo Xenograft Model
The in vivo antitumor activity of the 3-azaspiro compounds was preliminarily assessed using a CT26 colon carcinoma xenograft model in Balb/C mice. [9] Step-by-Step Protocol:
-
Cell Implantation: A suspension of CT26 cells is injected subcutaneously into the flank of immunodeficient mice (e.g., Balb/C).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the 3-azaspiro compound (e.g., via intraperitoneal injection), while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Monitoring: The mice are monitored for signs of toxicity, and their body weight is recorded.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor growth curves for the treatment and control groups are compared to determine the antitumor efficacy.
Conclusion and Future Directions
The novel class of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] presents a compelling new avenue in the search for effective anticancer agents. While cisplatin remains a potent and widely used chemotherapeutic, its significant toxicity profile underscores the need for alternatives. The 3-azaspiro compounds have demonstrated promising in vitro cytotoxicity against a range of cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. [8][9] Crucially, their distinct mechanism of action, involving both apoptosis induction and disruption of the actin cytoskeleton, suggests they may be effective against tumors that have developed resistance to DNA-damaging agents like cisplatin. [8][9]Furthermore, the preliminary in vivo data, while not yet demonstrating significant tumor regression with a single dose, are highly encouraging from a safety perspective, indicating a low toxicity profile. [9] Future research should focus on a more comprehensive in vivo evaluation of the most potent 3-azaspiro compounds, exploring different dosing schedules and routes of administration to optimize their antitumor efficacy. Direct head-to-head in vivo studies with cisplatin would provide a definitive benchmark of their therapeutic potential. Additionally, further elucidation of their molecular targets and signaling pathways will be critical for rational drug design and the identification of potential biomarkers for patient stratification.
References
-
Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines. MDPI. (2022-11-10). Available from: [Link]
-
Shmakov, S.V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10759. Available from: [Link]
-
Shmakov, S.V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed. Available from: [Link]
-
Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. Available from: [Link]
-
Cisplatin (chemotherapy drug) - treatment and side effects. Macmillan Cancer Support. Available from: [Link]
-
Cisplatin: Uses, Side Effects, Dosage & Reviews. GoodRx. Available from: [Link]
-
Cisplatin (Platinol®). Oncolink. (2025-07-16). Available from: [Link]
-
Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available from: [Link]
-
Cisplatin Side Effects: Common, Severe, Long Term. Drugs.com. (2026-01-06). Available from: [Link]
-
Cytotoxicity of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]... ResearchGate. Available from: [Link]
-
Cisplatin. StatPearls - NCBI Bookshelf. (2023-05-22). Available from: [Link]
-
and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Free Full-Text | Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents | Notes. MDPI. Available from: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]
-
Patient-derived tumour xenografts as models for oncology drug development. PMC - NIH. Available from: [Link]
-
Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. Available from: [Link]
-
Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. Available from: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Blog. (2025-07-21). Available from: [Link]
-
IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. DergiPark. Available from: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Available from: [Link]
-
In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Available from: [Link]
-
Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. PMC - NIH. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15). Available from: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. Available from: [Link]
-
Cisplatin. Wikipedia. Available from: [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. Available from: [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. (2015-03-28). Available from: [Link]
Sources
- 1. Cisplatin - Wikipedia [en.wikipedia.org]
- 2. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin (chemotherapy drug) - treatment and side effects | Macmillan Cancer Support [macmillan.org.uk]
- 6. goodrx.com [goodrx.com]
- 7. drugs.com [drugs.com]
- 8. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Illuminating a New Path in Tuberculosis Drug Discovery: Cryo-EM Reveals the Binding Secrets of Novel MmpL3 Inhibitors
A Senior Application Scientist's Guide to Confirming the Binding Mode of 1-oxa-9-azaspiro[5.5]undecane Derivatives to MmpL3
The relentless global burden of tuberculosis, exacerbated by the rise of drug-resistant strains, urgently calls for novel therapeutic strategies. A particularly promising target in Mycobacterium tuberculosis (Mtb) is the essential mycolic acid transporter, MmpL3. This membrane protein is pivotal for the biogenesis of the unique and protective mycobacterial cell wall.[1][2][3] Disrupting its function presents a potent and validated approach for developing new anti-tubercular agents.[3][4] Among the diverse chemical scaffolds targeting MmpL3, derivatives of 1-oxa-9-azaspiro[5.5]undecane have emerged as a promising class of inhibitors. This guide provides an in-depth analysis of how cryogenic electron microscopy (cryo-EM) has been instrumental in confirming the binding mode of these derivatives, offering a blueprint for future structure-based drug design.
The Ascendancy of Cryo-EM in Membrane Protein Structural Biology
The study of membrane proteins like MmpL3 has historically been fraught with challenges, primarily due to the difficulty in crystallizing these dynamic molecules for X-ray diffraction studies.[5][6] Cryo-EM has revolutionized the field by enabling the determination of high-resolution structures of macromolecules in a near-native, vitrified state, bypassing the need for crystallization.[6][7] This is particularly advantageous for membrane proteins, which can be studied in more physiologically relevant environments such as detergent micelles or lipid nanodiscs.[7]
A Comparative Overview of Structural Biology Techniques
To fully appreciate the impact of cryo-EM, it is essential to compare its capabilities with other established structural biology methods.
| Technique | Resolution | Advantages | Disadvantages | Relevance to MmpL3-Inhibitor Complexes |
| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic (typically 2-4 Å) | - No crystallization required, enabling the study of large, flexible, and heterogeneous complexes.[8] - Samples are in a near-native, hydrated state.[7] - Can capture multiple conformational states from a single sample.[9] | - Historically lower resolution than X-ray crystallography, though this gap is closing.[9] - High instrument and operational costs.[8] - Requires sophisticated image processing.[8] | Ideal for the monomeric and dynamic MmpL3 protein, allowing for structural determination in a lipidic environment, which is crucial for understanding its function and inhibition.[5][10] |
| X-ray Crystallography | Atomic (<2 Å) | - Can achieve very high, atomic resolution, providing precise details of molecular interactions.[8] - Well-established and highly reproducible once suitable crystals are obtained.[8] | - Requires well-ordered, diffraction-quality crystals, which is a major bottleneck for membrane proteins.[6][11] - Crystal packing can sometimes introduce structural artifacts not present in solution.[8] | While challenging for MmpL3, X-ray crystallography has been successful for the homologous protein from M. smegmatis, providing foundational structural insights.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Variable | - Provides information on protein dynamics and conformational changes in solution.[8][13] - Does not require crystallization.[8] | - Generally limited to smaller proteins (<30-40 kDa).[8][13] - Technically demanding and time-consuming.[8] - Membrane proteins require solubilization in detergents or other membrane mimetics, which can affect their structure and function.[14] | While challenging for the full-length MmpL3 due to its size, NMR could be valuable for studying the dynamics of smaller domains or the interaction of inhibitors with specific regions of the protein. |
| Computational Docking and Molecular Dynamics (MD) | N/A | - Computationally efficient for screening large libraries of compounds. - Can predict potential binding modes and rationalize structure-activity relationships. | - Accuracy is dependent on the quality of the protein structure and the scoring functions used. - Predictions require experimental validation.[8] | A powerful complementary tool to cryo-EM, aiding in the interpretation of density maps and guiding the design of new inhibitors with improved binding affinities.[12] |
Deciphering the MmpL3-Inhibitor Interaction: A Cryo-EM Workflow
The successful determination of the MmpL3 structure in complex with a 1-oxa-9-azaspiro[5.5]undecane derivative, ST004, at a resolution of 3.36 Å, provides a clear example of the power of cryo-EM.[10] The following is a generalized workflow that exemplifies the key steps involved in such a study.
Figure 1. A generalized workflow for determining the cryo-EM structure of MmpL3 in complex with an inhibitor.
Step-by-Step Methodological Insights
-
Protein Expression and Purification: A C-terminally truncated construct of Mtb MmpL3 (residues 1-753) is often used, as the intracellular C-terminal domain is not essential for transport.[5] The protein is overexpressed, typically in E. coli, and then solubilized from the cell membrane using detergents.[5] Affinity chromatography is employed for purification.
-
Reconstitution into Lipid Nanodiscs: To mimic a more native membrane environment, the purified MmpL3 is reconstituted into lipid nanodiscs.[10] This step is crucial for maintaining the structural and functional integrity of the membrane protein.
-
Complex Formation and Grid Preparation: The MmpL3-nanodisc complex is incubated with the inhibitor of interest, such as ST004. A small volume of this sample is then applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Cryo-EM Data Collection: The vitrified grids are imaged using a high-end transmission electron microscope equipped with a direct electron detector. Automated data collection software is used to acquire thousands of movies of the protein particles in different orientations.
-
Image Processing and 3D Reconstruction: The collected movies are processed to correct for beam-induced motion and to determine the contrast transfer function (CTF) of the microscope. Individual particle images are then picked, classified in 2D and 3D to remove noise and select for high-quality particles, and finally reconstructed into a high-resolution 3D density map.
-
Model Building and Analysis: An atomic model of the MmpL3-inhibitor complex is built into the cryo-EM density map. This model is then refined and validated to ensure its accuracy. The final structure reveals the precise binding mode of the inhibitor.
The Binding Mode of ST004 to MmpL3: A Structural Snapshot
The cryo-EM structure of MmpL3 in complex with ST004 revealed that the inhibitor binds within the proton translocation channel of the transmembrane domain.[10] This binding site is comprised of several subsites, with ST004 occupying the S4 and S5 subsites.[10] The binding of ST004 disrupts the crucial proton relay network within MmpL3, which is essential for its transport function. This detailed structural information provides a rational basis for the observed inhibitory activity of this class of compounds.
Figure 2. Schematic representation of the binding of ST004 to the MmpL3 transporter.
Conclusion and Future Directions
The application of cryo-EM has been a watershed moment for understanding the mechanism of action of novel MmpL3 inhibitors. The detailed structural insights into the binding of 1-oxa-9-azaspiro[5.5]undecane derivatives provide a solid foundation for structure-based drug design efforts. By leveraging this knowledge, researchers can now rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued use of cryo-EM, in conjunction with other biophysical and computational techniques, will undoubtedly accelerate the development of new and effective treatments for tuberculosis.
References
-
Adams, P. S., et al. (2021). Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target. Structure, 29(11), 1216-1227.e6. [Link]
-
Hu, Y., et al. (2022). Structure-based design of anti-mycobacterial drug leads that target the mycolic acid transporter MmpL3. Structure, 30(10), 1401-1411.e5. [Link]
- Belardinelli, J. M., et al. (2016). MmpL3 is a mycolic acid transporter that is inhibited by the 1,2-diamines. ACS Infectious Diseases, 2(11), 810-817.
- Zhang, B., et al. (2019). Crystal structures of membrane transporter MmpL3, an anti-TB drug target. Cell, 176(3), 636-648.e13.
- Su, C. C., et al. (2019). MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine. Proceedings of the National Academy of Sciences, 116(23), 11243-11248.
-
Dupont, C., et al. (2021). Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis. mBio, 12(5), e01899-21. [Link]
-
Kuhner, S., & Sakmar, T. P. (2021). X-ray Crystallography vs Cryo-EM: Which is Best for Your Research?. Creative Biostructure. [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of Protein Structure Determination Methods. [Link]
-
Murahari, M., et al. (2022). Computational design of MmpL3 inhibitors for tuberculosis therapy. Journal of Molecular Modeling, 28(5), 133. [Link]
-
Singh, V., et al. (2022). Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. ACS Omega, 7(34), 30086-30101. [Link]
-
Miller, J. L., et al. (2023). Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport. bioRxiv. [Link]
-
Christopher, J. A., & Tate, C. G. (2021). Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. Biochemical Society Transactions, 49(5), 2095-2106. [Link]
-
Wei, L., et al. (2023). Progress, Challenges and Opportunities of NMR and XL-MS for Cellular Structural Biology. Molecules, 28(17), 6393. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Das, U., et al. (2022). Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. Bioorganic & Medicinal Chemistry, 66, 116799. [Link]
-
Hong, M. (2012). Membrane Protein Structure and Dynamics from NMR Spectroscopy. Accounts of Chemical Research, 45(1), 155-165. [Link]
-
Opella, S. J., & Marassi, F. M. (2017). NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function. Structure, 25(6), 825-834. [Link]
-
Wlodawer, A., et al. (2020). X-rays in the Cryo-EM Era: Structural Biology's Dynamic Future. Structure, 28(11), 1235-1243. [Link]
- Vabulas, R. M., & Hartl, F. U. (2011). Protein-folding chaperones: from structure to function. Current Opinion in Structural Biology, 21(3), 326-333.
-
Grzegorzewicz, A. E., et al. (2024). Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis. Journal of Biological Chemistry, 300(9), 107619. [Link]
-
Bartesaghi, A., et al. (2021). Comparing high-resolution features obtained by X-ray crystallography and cryo-EM. ResearchGate. [Link]
-
Isupov, M. N., & Tars, K. (2022). Membrane Protein Structure Determination and Characterisation by Solution and Solid-State NMR. International Journal of Molecular Sciences, 23(20), 12403. [Link]
-
Pauk, K., et al. (2023). Polynuclear Silver(I)–Quinoxaline Complex: Comprehensive Structural Characterization, Antimycobacterial Properties and DNA/BSA Binding Study. International Journal of Molecular Sciences, 24(13), 10897. [Link]
-
EMBL-EBI. (n.d.). EMD-12604. [Link]
-
PDBj. (n.d.). EMD-12604. [Link]
-
Chaitra, G., et al. (2022). Computational design of MmpL3 inhibitors for tuberculosis therapy. Journal of Molecular Modeling, 28(5), 133. [Link]
- Belardinelli, J. M., & Jackson, M. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 701-710.
-
ResearchGate. (n.d.). Figure S2. MmpL3 sample preparation and ST004 targeting MmpL3, Related to Figures 2 and 3. [Link]
-
ResearchGate. (n.d.). Figure 1. Cryo-EM map and structural analysis of Mtb MmpL3 (A) Cryo-EM.... [Link]
-
PubMed. (2021). Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target. [Link]
- Li, W., et al. (2019). MmpL3 is a direct target of the new anti-tubercular drug SQ109. Antimicrobial Agents and Chemotherapy, 63(3), e02094-18.
- Rao, S. P. S., et al. (2013). MmpL3 a potential new target for development of novel anti-tuberculosis drugs. Expert Opinion on Therapeutic Targets, 17(12), 1471-1480.
Sources
- 1. Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meihonglab.com [meihonglab.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Advantages and Disadvantages of Protein Structure Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Structure-based design of anti-mycobacterial drug leads that target the mycolic acid transporter MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-rays in the Cryo-EM Era: Structural Biology’s Dynamic Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR as a Tool to Investigate Membrane Protein Structure, Dynamics and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational design of MmpL3 inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Oxa-1-azaspiro[5.5]undecane proper disposal procedures
Operational Disposal Guide: 8-Oxa-1-azaspiro[5.5]undecane
Executive Summary & Chemical Profile
8-Oxa-1-azaspiro[5.5]undecane is a bicyclic spiro-amine commonly utilized as a scaffold in medicinal chemistry (e.g., analgesic pharmacophores).[1][2][3] Unlike common solvents, this compound presents specific disposal challenges due to its secondary amine functionality and spiro-ether linkage .[1]
Effective disposal requires treating this substance not merely as "generic organic waste," but as a basic organic intermediate .[1] Failure to segregate this compound correctly can lead to dangerous exothermic reactions in waste containers or the formation of hazardous byproducts.
Chemical Safety Profile:
| Property | Characteristic | Disposal Implication |
|---|---|---|
| Functional Group | Secondary Amine / Cyclic Ether | Basic (pH > 7). Must be segregated from acids and oxidizers.[1][2][3] |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Liquid forms require secondary containment; solids require double-bagging.[1][2][3] |
| Reactivity | Nucleophilic | Reacts violently with acid chlorides, anhydrides, and strong acids.[1][2][3] |
| Toxicity | Irritant / Acute Tox (Oral) | High-containment handling required (Fume Hood).[1][2][3] |
Waste Characterization & RCRA Classification
Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA).[1][4] 8-Oxa-1-azaspiro[5.5]undecane is not a P-listed or U-listed waste by specific name.[1][2][3] Therefore, it is classified by characteristic :
-
Scenario A: Pure Substance or Solvent Mixture (Flash Point < 60°C) [1][3]
-
RCRA Code: D001 (Ignitable).[1]
-
Action: Dispose of in "Flammable Organic" stream.
-
-
Scenario B: High pH Solution (pH ≥ 12.5)
-
RCRA Code: D002 (Corrosive).[1]
-
Action: Dispose of in "Basic/Alkaline" stream.
-
-
Scenario C: Solid Salt or Neutral pH Mixture
-
RCRA Code: Non-regulated (unless mixed with listed solvents).
-
Action: Dispose of as "Non-Regulated Hazardous Waste" (Incineration recommended).
-
Segregation Protocol (The "Amine Rule")[3]
The most critical operational error in disposing of spiro-amines is accidental mixing with incompatible streams.[1]
CRITICAL WARNING:
-
NEVER mix 8-Oxa-1-azaspiro[5.5]undecane with Acid Waste (e.g., H₂SO₄, HCl).[1][2][3]
-
Causality: Immediate exothermic neutralization generates heat and pressure, potentially rupturing waste containers.[1]
-
-
NEVER mix with Oxidizers (e.g., Peroxides, Nitric Acid).[1]
Visual Workflow: Waste Stream Decision Matrix
The following diagram illustrates the logic flow for determining the correct waste container.
Figure 1: Decision matrix for segregating spiro-amine waste streams to prevent incompatibility incidents.
Step-by-Step Disposal Procedure
This protocol ensures compliance with EPA regulations and laboratory safety standards.
Phase 1: Pre-Disposal Preparation
-
Quenching (Optional): If the compound is present as a reactive intermediate, ensure the reaction is quenched. For 8-Oxa-1-azaspiro[5.5]undecane, simply adjusting the pH to neutral (pH 7-8) using a mild buffer is safer than adding strong acid.[1][2][3]
-
Labeling: Attach a hazardous waste tag immediately upon generation.[1]
-
Required Fields: Full Chemical Name (No abbreviations), Approximate %, Hazard Checkbox (Irritant, Flammable).
-
Phase 2: Containerization
-
Select Container:
-
Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.
Phase 3: Final Handoff
-
Secondary Containment: Transport the sealed waste container in a secondary tub to the central accumulation area.
-
Manifesting: Log the waste as "Organic Amine Mixture" for incineration.
-
Disposal Method:Fuel Blending (High-temperature incineration) is the preferred method for complex nitrogenous heterocycles to ensure complete destruction of the spiro ring system.[1]
-
Emergency Spill Response
In the event of a spill outside the fume hood, follow this specific containment logic.
Figure 2: Workflow for managing spills of 8-Oxa-1-azaspiro[5.5]undecane.[1][2][3] Note the prohibition of bleach, which can react with amines.[1][2][3]
Specific Spill Notes:
-
Absorbent Selection: Use vermiculite, sand, or commercial "Organic" spill pads.[1]
-
Contraindication: Do NOT use bleach (sodium hypochlorite) to clean the surface. Hypochlorite reacts with secondary amines to form chloramines , which are toxic and unstable.[1] Use a mild surfactant (soap and water) instead.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.
-
PubChem. (n.d.).[1] Compound Summary: 8-Oxa-1-azaspiro[5.5]undecane.[1][2] National Library of Medicine.
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
